molecular formula C14H20N2O3 B6363364 Z-DL-leucine amide CAS No. 33042-97-6

Z-DL-leucine amide

カタログ番号: B6363364
CAS番号: 33042-97-6
分子量: 264.32 g/mol
InChIキー: JZEYMGMOBIYUOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z-DL-leucine amide, identified by CAS Number 33042-97-6, is a chemical building block with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is a derivative of the amino acid leucine, where the amine group is protected by a carboxybenzyl (Cbz or Z) group and the carboxyl group is presented as an amide. This specific protection scheme makes it a valuable intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. The "DL" designation indicates the racemic nature of the compound, containing both D- and L-leucine isomers, which can be useful for studying stereospecificity in biochemical processes. In a research context, leucine and its modified analogues are of significant interest. Research indicates that modifying peptides with leucine, particularly D-amino acids like D-leucine, can dramatically enhance their biological activity. For instance, studies on antimicrobial peptides (AMPs) have shown that the addition of a single D-leucine residue can lead to a tenfold increase in both antibacterial and anticancer activities, while simultaneously reducing cytotoxicity against normal human cells . This makes such compounds crucial tools for developing novel therapeutic leads with dual antibacterial and anticancer properties and for exploring mechanisms of action that involve rapid killing of target cells, such as cancer cells . Furthermore, research into enzymatic mechanisms, such as those employed by the adenylate-forming enzyme superfamily (e.g., DltA), highlights the role of activated amino acids in the synthesis of novel peptides and amide bonds, providing insights into both fundamental biochemistry and potential biotechnological applications . This product, Z-DL-leucine amide, is presented for such laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYMGMOBIYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanism of Action of Z-DL-Leucine Amide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-DL-leucine amide (Benzyloxycarbonyl-DL-leucine amide, CAS 33042-97-6) is a synthetically modified, racemic amino acid derivative that plays a foundational role in modern peptide chemistry, biocatalysis, and protease research[][]. By capping both the N- and C-termini of the aliphatic amino acid leucine, researchers transform a simple building block into a highly specific molecular probe. This technical guide explores the dual mechanistic roles of Z-DL-leucine amide: its function as a stereospecific substrate for enzymatic chiral resolution, and its L-enantiomer's role as a structural model for protease binding and inhibition[3].

Molecular Architecture & Causality of Modifications

The biochemical utility of Z-DL-leucine amide is entirely dictated by its engineered structural modifications. Each functional group serves a distinct, causal purpose in its mechanism of action:

  • The N-Terminal Z-Group (Benzyloxycarbonyl): Originally developed as a protecting group to shield the amino moiety during peptide condensation[], the Z-group acts biologically as a potent hydrophobic anchor. When interacting with proteases, the aromatic ring engages in π−π stacking and van der Waals interactions, drastically increasing binding affinity.

  • The Leucine Core: The isobutyl side chain of leucine is a classic hydrophobic targeting moiety[]. It directs the molecule toward enzymes that possess deep, hydrophobic binding pockets.

  • The C-Terminal Amide: Amidation neutralizes the negative charge of a standard carboxylate terminus. This prevents electrostatic repulsion in certain enzyme active sites, protects the molecule from non-specific exopeptidase degradation, and provides a specific scissile bond (the C-N bond) for amidases and endopeptidases.

Core Mechanism I: Protease Active Site Targeting

The L-enantiomer of this racemic mixture (Z-L-Leu-NH2) is a well-documented substrate and structural analog used to study the active sites of serine and cysteine proteases, such as subtilisin BPN', papain, and calpain[3][4].

Following the Schechter and Berger nomenclature, the binding mechanism operates as a highly coordinated lock-and-key system:

  • P2-S2 Interaction: The bulky, hydrophobic Z-group occupies the S2 subsite of the protease. In enzymes like papain, this pocket is highly hydrophobic, making the Z-group the primary driver of binding affinity ( Km​ reduction).

  • P1-S1 Interaction: The leucine isobutyl side chain inserts into the S1 subsite, determining the specificity of the cleavage.

  • Catalytic Cleavage: The amide bond is presented directly to the catalytic triad (e.g., Ser-His-Asp in subtilisin or Cys-His-Asn in papain). The nucleophilic residue attacks the carbonyl carbon, releasing ammonia and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed.

ProteaseBinding ZGroup Z-Group (Cbz) P2 Residue LeuCore Leucine Core P1 Residue ZGroup->LeuCore Covalent Backbone S2Pocket Protease S2 Pocket (Hydrophobic) ZGroup->S2Pocket π-π Stacking Amide Amide Terminus Scissile Bond LeuCore->Amide Covalent Backbone S1Pocket Protease S1 Pocket (Specificity) LeuCore->S1Pocket S1 Insertion CatTriad Catalytic Triad (Nucleophile) Amide->CatTriad Nucleophilic Attack

Caption: Binding mechanism of Z-Leu-NH2 within the active site of a serine/cysteine protease.

Core Mechanism II: Enantioselective Enzymatic Resolution

Because chemical synthesis of leucine derivatives often yields a racemic (DL) mixture, separating the enantiomers is a critical challenge in pharmaceutical manufacturing[]. Z-DL-leucine amide is engineered specifically to exploit kinetic resolution via stereoselective enzymes.

The Causality of Chiral Separation

When the racemic mixture is exposed to a stereoselective amidase or a protease (like papain), the enzyme's chiral active site strictly recognizes the spatial orientation of the L-enantiomer.

  • L-Enantiomer Hydrolysis: The enzyme rapidly hydrolyzes Z-L-leucine amide into Z-L-leucine (a carboxylic acid) and free ammonia.

  • D-Enantiomer Retention: The D-enantiomer cannot achieve the necessary transition state geometry due to steric clashes in the S1 pocket. It remains completely unreacted as Z-D-leucine amide.

  • Physicochemical Separation: The resulting mixture contains an acid (Z-L-leucine) and a neutral amide (Z-D-leucine amide). This allows for a simple, self-validating liquid-liquid extraction based on pH shifts.

ChiralResolution Racemate Z-DL-Leucine Amide (Racemic Substrate) Enzyme Stereoselective Amidase Racemate->Enzyme L_Product Z-L-Leucine (Acid) + NH3 Enzyme->L_Product Rapid Hydrolysis D_Product Z-D-Leucine Amide (Neutral) Enzyme->D_Product Steric Exclusion Sep pH-Shift Liquid Extraction L_Product->Sep D_Product->Sep

Caption: Enantioselective enzymatic resolution workflow for Z-DL-leucine amide.

Quantitative Data: Kinetic Parameters

The efficiency of the enzymatic resolution is driven by the stark contrast in kinetic parameters between the two enantiomers. Below is a representative summary of kinetic data demonstrating the stereoselectivity of a typical amidase acting on Z-DL-leucine amide.

ParameterZ-L-Leucine Amide (Substrate)Z-D-Leucine Amide (Non-Substrate)Mechanistic Implication
Km​ (Michaelis Constant) Low (~0.5 - 2.0 mM)Unmeasurable / Very HighHigh binding affinity for the L-isomer due to optimal S1/S2 pocket alignment.
kcat​ (Turnover Number) High (>100 s−1 )~0 s−1 Rapid scissile bond cleavage exclusively for the L-isomer.
Specificity Constant ( kcat​/Km​ ) >50,000 M−1s−1 <1 M−1s−1 Ensures an Enantiomeric Excess (ee) of >99% during chiral resolution.
Product State at pH 8.0 Ionized Carboxylate (Soluble)Neutral Amide (Precipitate/Organic)Enables downstream physical separation via phase partitioning.

Experimental Protocol: Self-Validating Kinetic Resolution

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the chiral resolution of Z-DL-leucine amide. The validation relies on the fundamental shift in solubility caused by the enzymatic conversion of an amide to an acid.

Phase 1: Enzymatic Hydrolysis
  • Substrate Preparation: Dissolve 100 mM of Z-DL-leucine amide in a minimal volume of water-miscible organic co-solvent (e.g., 5% DMSO) to ensure solubility, then dilute into 50 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Introduce the stereoselective biocatalyst (e.g., Papain or a recombinant amidase) at a final concentration of 1 mg/mL.

  • Incubation: Incubate the reactor at 37°C under gentle agitation. Maintain pH 8.0 using a pH stat titrator (adding 0.1 M NaOH as the reaction produces acid). Self-Validation Point: The consumption of NaOH directly correlates to the hydrolysis of the L-enantiomer.

Phase 2: pH-Shift Extraction
  • Reaction Termination: Once NaOH consumption halts (indicating 50% theoretical conversion), terminate the reaction by adjusting the pH to 9.0.

  • First Extraction (Isolating D-Enantiomer): Extract the aqueous phase three times with ethyl acetate. The unreacted Z-D-leucine amide (neutral) partitions into the organic layer. Dry and evaporate to yield the pure D-enantiomer.

  • Second Extraction (Isolating L-Enantiomer): Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl. This protonates the Z-L-leucine , rendering it lipophilic. Extract with ethyl acetate, dry, and evaporate to yield the pure L-enantiomer[].

Phase 3: Analytical Validation
  • Chiral HPLC: Dissolve aliquots of both isolated fractions and run them on a Chiralcel OD-H column to confirm an Enantiomeric Excess (ee) of >99% for both the L-acid and the D-amide.

References

  • Z-Library / Academic Literature. X-ray crystallographic study of the binding of peptide chloromethyl ketone inhibitors to subtilisin BPN'. Retrieved from:[Link]

Sources

Structural Dynamics and Application Workflows of Z-DL-Leucine Amide in Peptide Chemistry and Protease Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-DL-leucine amide, formally known as benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate, is a critical intermediate and substrate scaffold in modern peptide chemistry and enzymology. By leveraging the Bergmann-Zervas carbobenzyloxy (Cbz or Z) protecting group strategy, this compound provides a stable, non-racemizing foundation for synthesizing complex peptidomimetics. This technical guide explores the physicochemical properties, mechanistic synthesis, and self-validating experimental workflows for utilizing Z-DL-leucine amide in protease kinetic assays.

Physicochemical Profiling & Structural Dynamics

Understanding the structural topology of Z-DL-leucine amide is paramount for predicting its behavior in organic synthesis and biological assays. The molecule consists of three functional domains:

  • The Carbobenzyloxy (Cbz) Group: This N-terminal protecting group provides steric shielding, preventing unwanted nucleophilic attacks during peptide coupling. It also imparts significant lipophilicity, which aids in organic solvent solubility and mimics the P2/P3 residues of natural polypeptide chains during enzyme binding[].

  • The Leucine Aliphatic Side Chain: The isobutyl group is essential for hydrophobic interactions, specifically targeting the hydrophobic S2 subsite of papain-like cysteine proteases[2].

  • The C-terminal Amide: The conversion of the carboxylic acid to an amide neutralizes the negative charge, mimicking a continuous peptide backbone. This is critical for enzyme recognition, as amide substrates often exhibit distinct, highly specific pH-activity profiles compared to their ester counterparts[3].

Table 1: Physicochemical Properties of Z-DL-Leucine Amide
PropertyValueCausality / Experimental Significance
Molecular Formula C14H20N2O3[4]Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 264.32 g/mol [4]Utilized for precise molarity calculations in kinetic assays.
Melting Point 129–135 °CIndicates crystalline stability; utilized for rapid purity verification.
Storage Temperature 0–8 °CPrevents slow thermal degradation or hydrolysis of the amide bond.
Topological Polar Surface Area 81.4 Ų[4]Predicts moderate membrane permeability in cellular assay models.

Mechanistic Synthesis Protocol: Z-DL-Leucine Amide

As a Senior Application Scientist, I emphasize that successful peptide modification requires strict pH control and anhydrous conditions during activation. The synthesis of Z-DL-leucine amide typically proceeds via a two-step sequence: N-protection followed by amidation.

Protocol 1: Synthesis Workflow
  • N-Protection (Schotten-Baumann Conditions):

    • Action: Dissolve DL-leucine in an aqueous alkaline solution (e.g., 1M NaOH) and cool to 0 °C. Dropwise, add benzyl chloroformate (Cbz-Cl).

    • Causality: The alkaline environment deprotonates the alpha-amino group, rendering it a strong nucleophile, while simultaneously keeping the carboxylate soluble[]. The low temperature prevents the rapid, unwanted hydrolysis of Cbz-Cl into benzyl alcohol.

  • Acidification and Extraction:

    • Action: Acidify the reaction mixture to pH 2.0 using 1M HCl, then extract with ethyl acetate.

    • Causality: Acidification protonates the carboxylate, driving the now-hydrophobic Z-DL-leucine into the organic phase, leaving unreacted amino acids and inorganic salts in the aqueous layer[].

  • Amidation via Coupling Agent:

    • Action: Activate the carboxyl group of the purified Z-DL-leucine using a coupling reagent (e.g., EDC/HOBt) in anhydrous THF. Introduce ammonia gas or aqueous ammonium hydroxide[5].

    • Causality: Activation creates a highly electrophilic carbonyl carbon. Ammonia acts as the nucleophile, displacing the leaving group to form the stable terminal amide.

Synthesis A DL-Leucine (Aqueous NaOH) B Cbz-Cl Addition (0°C, pH > 9) A->B C Z-DL-Leucine (Acidic Extraction) B->C D Activation & Amidation (NH3 / Coupling) C->D E Z-DL-Leucine Amide (Crystallization) D->E

Stepwise mechanistic pathway for the synthesis of Z-DL-leucine amide from DL-leucine.

Enzymatic Profiling: Z-DL-Leu-NH2 as a Substrate and Inhibitor Scaffold

In drug development, mapping the active site of proteases is paramount. Z-DL-leucine amide and its structural derivatives are extensively utilized to probe the active-site grooves (spanning from the S3 to S2' subsites) of cysteine proteases, such as Cathepsin L and papain[2].

  • Substrate Mimicry: The bulky Cbz group effectively mimics the P2/P3 residues of a natural polypeptide chain, providing the necessary hydrophobic interactions to anchor the molecule within the enzyme's binding cleft[2].

  • Enzymatic Cleavage: Early enzymology studies demonstrated that amide substrates like Cbz-Leu-NH2 are highly sensitive to hydrolysis by enzymes such as papain. The cleavage of the amide bond provides a measurable output for determining enzyme velocity[3].

  • Inhibitor Development: By replacing the scissile amide bond with a reactive warhead (e.g., chloromethyl ketones or diaminoacetone cores), researchers convert the Z-Leu scaffold into potent, irreversible covalent inhibitors. This strategy is frequently employed in the development of therapeutics targeting viral proteases and human cathepsins[2].

Experimental Workflow: Cysteine Protease Kinetic Assay

To validate the binding affinity ( Ki​ ) or cleavage kinetics ( Km​ , Vmax​ ) of Z-DL-leucine amide derivatives, a robust, self-validating enzymatic assay is required. The following protocol describes a spectrophotometric method for evaluating Cathepsin L or Papain activity[2],[6].

Protocol 2: Kinetic Assay Workflow
  • Buffer Preparation:

    • Action: Prepare an assay buffer containing 20 mM sodium acetate (pH 5.5–5.7), 100 mM NaCl, and 1 mM EDTA[2].

    • Causality: The slightly acidic pH mimics the lysosomal environment where cathepsins are optimally active. EDTA chelates trace heavy metals that could inadvertently oxidize the catalytic cysteine residue.

  • Enzyme Activation:

    • Action: Pre-incubate the recombinant enzyme with 2–5 mM Dithiothreitol (DTT) for 15–30 minutes at room temperature[2].

    • Causality: DTT reduces the active-site cysteine thiolate, ensuring the enzyme is in its fully active, nucleophilic state prior to substrate introduction.

  • Substrate/Inhibitor Introduction:

    • Action: Add the Z-DL-leucine amide derivative (dissolved in DMSO) to the activated enzyme. Ensure final DMSO concentration remains below 5% (v/v)[6].

    • Causality: High concentrations of organic solvents can denature the enzyme, leading to an artifactual loss of activity that skews kinetic data.

  • Kinetic Monitoring:

    • Action: Monitor the reaction continuously using a spectrophotometric plate reader at the appropriate wavelength[6].

    • Causality: Continuous monitoring provides accurate initial rate ( v0​ ) data, which is mathematically required to fit the Michaelis-Menten equation or calculate Ki​ values via nonlinear regression[6].

Assay S1 Prepare Assay Buffer (pH 5.5, 1mM EDTA) S2 Activate Enzyme (Pre-incubate with DTT) S1->S2 S3 Introduce Z-Leu-NH2 Derivative (<5% DMSO) S2->S3 S4 Continuous Monitoring (Spectrophotometry) S3->S4 S5 Calculate Kinetics (Nonlinear Regression) S4->S5

Self-validating experimental workflow for cysteine protease kinetic assays.

Conclusion

Z-DL-leucine amide remains a cornerstone intermediate in both peptide chemistry and protease profiling. Its unique structural topology—combining N-terminal steric protection with a biologically relevant aliphatic side chain—enables the robust synthesis of complex peptidomimetics and the precise kinetic mapping of enzyme active sites. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can ensure high-fidelity data generation in their drug development pipelines.

Sources

Whitepaper: Biological Activity and Biochemical Applications of N-Benzyloxycarbonyl-DL-Leucine Amide (Z-DL-Leu-NH2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyloxycarbonyl-DL-leucine amide (Z-DL-Leu-NH2) is a synthetically protected, racemic amino acid derivative that plays a foundational role in enzymatic kinetic resolution and the rational design of peptide-based protease inhibitors[1]. As an application scientist, understanding the causality behind its structural components—specifically the lipophilic Z-group and the scissile amide bond—is critical for leveraging this compound in drug development and biochemical assays. This guide explores the biological activity of Z-DL-Leu-NH2, details its utility in synthesizing targeted therapeutics, and provides self-validating experimental protocols for its application in chiral resolution.

Structural Profile and Biochemical Significance

Z-DL-Leu-NH2 (CAS: 33042-97-6) consists of a racemic leucine core flanked by an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group and a C-terminal amide[1]. Its utility in biological applications is driven by two specific structural modifications:

  • The Z-Group (Cbz): In biological systems and enzyme assays, the Z-group mimics the extended peptide chain, providing essential lipophilic interactions. It specifically anchors the molecule into the hydrophobic S2 or S3 pockets of proteases, stabilizing the enzyme-substrate complex[].

  • The Amide Group: The C-terminal amide acts as a surrogate for a scissile peptide bond. It is highly susceptible to hydrolysis by specific amidases and aminopeptidases, making it an ideal probe for enzyme activity, stereoselectivity, and active-site mapping[].

Biological Activity: Substrate for Enzymatic Kinetic Resolution

Because mammalian biology exclusively utilizes L-amino acids, obtaining enantiomerically pure D-amino acids is critical for developing specialized therapeutics, such as non-sedative antiepileptic agents[]. Chemical synthesis often yields racemates; therefore, Z-DL-Leu-NH2 serves as a highly effective substrate for enzymatic kinetic resolution.

When exposed to stereoselective enzymes like leucine aminopeptidase or papain, the enzyme's active site exclusively accommodates the L-enantiomer. The enzyme hydrolyzes the amide bond of Z-L-Leu-NH2 to yield Z-L-Leu-OH and ammonia, while the D-enantiomer (Z-D-Leu-NH2) is sterically excluded and remains completely intact[4].

G A Z-DL-Leu-NH2 (Racemic Substrate) B Stereoselective Amidase (e.g., Papain) A->B Enzymatic Binding C Z-L-Leu-OH + NH3 (Hydrolyzed L-enantiomer) B->C Scissile Bond Cleavage D Z-D-Leu-NH2 (Unreacted D-enantiomer) B->D Steric Exclusion E Aqueous Phase Extraction (Basic pH) C->E Deprotonation F Organic Phase Extraction (Neutral) D->F Remains Neutral

Enzymatic kinetic resolution of Z-DL-Leu-NH2 into distinct L- and D-leucine derivatives.

Precursor to Protease Inhibitors in Drug Development

Beyond its role as a resolution substrate, the Z-Leu motif is a fundamental pharmacophore in the development of covalent protease inhibitors. The lipophilic Z-group enhances cellular permeability, while the leucine side chain dictates specificity for the target enzyme's active site.

  • Proteasome Inhibitors: Z-Leu derivatives are critical intermediates in the synthesis of epoxomicin and eponemycin analogs. These compounds covalently and irreversibly bind to the 20S proteasome, exhibiting potent anti-tumor and anti-inflammatory activities[5].

  • Cysteine Protease Inhibitors: Z-Leu-NH2 can be converted into aldehyde derivatives (e.g., Z-Leu-CHO), which are direct precursors to Calpeptin, a potent inhibitor of calpain and papain[6]. It is also utilized in synthesizing cathepsin K inhibitors, which are investigated for preventing bone resorption[7].

Quantitative Data on Z-Leu-Derived Inhibitors
Derivative / AnalogTarget EnzymeIC50 / Binding AffinityBiological Function
Calpeptin (Z-Leu-Nle-CHO) Calpain / Papain~138 nM (Papain)Cysteine protease inhibitor[6]
Epoxomicin Analogs 20S ProteasomeLow nM rangeAnti-tumor, anti-inflammatory[5]
1,3-Bis(Cbz-Leu-NH)-2-propanone Cathepsin KSub-micromolarBone resorption inhibitor[7]

Experimental Methodologies: Self-Validating Workflows

Ensuring reproducibility requires protocols that inherently validate themselves. The following workflow for the enzymatic resolution of Z-DL-Leu-NH2 leverages fundamental pKa differences to achieve high enantiomeric purity without relying on complex preparative chromatography.

Protocol: Enzymatic Kinetic Resolution and Phase Separation

Causality Focus: This protocol uses pH-driven liquid-liquid extraction. By hydrolyzing only the L-enantiomer into a carboxylic acid, we create a massive polarity divergence between the L-product (ionizable) and the D-substrate (neutral).

  • Step 1: Substrate Solubilization. Dissolve 10 mmol of Z-DL-Leu-NH2 in 10 mL of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to ensure bioavailability, then dilute into 90 mL of 0.1 M phosphate buffer (pH 7.5).

  • Step 2: Enzymatic Cleavage. Add 50 mg of Papain or a specific Amidase. Incubate at 37°C for 24 hours under gentle agitation.

    • Logic: The enzyme selectively hydrolyzes the amide bond of Z-L-Leu-NH2, yielding Z-L-Leu-OH.

  • Step 3: Reaction Quench & Ionization. Adjust the reaction mixture to pH 9.0 using 1 M NaOH.

    • Logic: At pH 9.0, the newly formed Z-L-Leu-OH ( pKa≈4.5 ) is fully deprotonated to its carboxylate salt (Z-L-Leu-O⁻ Na⁺), making it highly water-soluble. The unreacted Z-D-Leu-NH2 remains a neutral, lipophilic species.

  • Step 4: Phase Extraction. Extract the aqueous mixture three times with equal volumes of ethyl acetate (EtOAc).

    • Organic Phase: Contains the pure Z-D-Leu-NH2. Evaporate the solvent in vacuo to recover the D-enantiomer.

    • Aqueous Phase: Contains Z-L-Leu-O⁻ Na⁺. To recover the L-enantiomer, acidify the aqueous phase to pH 2.0 using HCl, which protonates the carboxylate, causing Z-L-Leu-OH to precipitate or become extractable in a fresh EtOAc wash.

  • Step 5: Validation. Confirm enantiomeric excess ( ee>99% ) using chiral HPLC.

Workflow Step1 1. Substrate Prep Dissolve Z-DL-Leu-NH2 Step2 2. Enzymatic Reaction Incubate at 37°C Step1->Step2 Step3 3. Reaction Quench Adjust pH to 9.0 Step2->Step3 Step4 4. Phase Separation Extract with EtOAc Step3->Step4 Aqueous Aqueous Layer (Z-L-Leu-O⁻ Na⁺) Step4->Aqueous Contains Acid Organic Organic Layer (Z-D-Leu-NH2) Step4->Organic Contains Amide

Self-validating liquid-liquid extraction workflow for isolating resolved Z-Leu enantiomers.

References

  • [1] Z-Dl-leu-nh2 | C14H20N2O3 | CID 5147892 - PubChem. National Institutes of Health (NIH). 1

  • [4] D-N-(Benzyloxycarbonyl)leucine | Amino Acid Derivative. MedChemExpress. 4

  • [5] US7524883B2 - Eponemycin and epoxomicin analogs and uses thereof. Google Patents. 5

  • [] Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

  • [] CBZ-Amino Acids. BOC Sciences.

  • [6] CALPEPTIN | 117591-20-5. ChemicalBook.6

  • [7] 1,3-BIS(CBZ-LEU-NH)-2-PROPANONE. ChemicalBook. 7

Sources

Z-DL-Leucine Amide in Advanced Peptide Synthesis: A Technical Guide to Racemic Building Blocks and Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the sophisticated landscape of solution-phase and solid-phase peptide synthesis (SPPS), the selection of appropriately protected building blocks dictates the efficiency, yield, and stereochemical outcome of the target molecule. Z-DL-leucine amide (Carbobenzoxy-DL-leucine amide) serves as a highly versatile, dual-protected racemic intermediate[1]. By masking the N-terminus with a benzyloxycarbonyl (Z or Cbz) group and the C-terminus as an amide, this molecule is primed for controlled, sequential elongation and diastereomeric library generation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the mechanistic causality behind the use of Z-DL-leucine amide, detail self-validating experimental protocols, and explore its critical role in enzymatic resolution workflows.

Physicochemical Profiling

Understanding the physical properties of Z-DL-leucine amide is the first step in predicting its behavior in organic solvents and during purification. The broad melting point is a direct consequence of its racemic nature, which dictates its crystalline packing[2].

PropertyValueCausality / Technical Significance
Chemical Name Z-DL-Leucine amideRacemic mixture; provides both D- and L- configurations, essential for high-throughput diastereomeric library synthesis.
CAS Number 33042-97-6Unique identifier for regulatory compliance and procurement[1].
Molecular Formula C14H20N2O3Defines stoichiometric calculations for precise molar equivalent measurements during coupling[1].
Molecular Weight 264.32 g/mol Critical for calculating mass-to-mole ratios in scale-up synthesis[1].
Melting Point 129–135 °CThe broad range indicates a diastereomeric/racemic solid state, requiring specific solvent systems for recrystallization[2].
Protecting Groups N-Cbz, C-AmideOrthogonal protection strategy; the Z-group is labile to catalytic hydrogenation, while the amide is highly stable[].

Mechanistic Causality in Peptide Chemistry

The architectural design of Z-DL-leucine amide is not arbitrary; every functional group serves a distinct, causal purpose in synthetic workflows.

N-Terminal Cbz (Z) Protection

Discovered by Bergmann in 1932, the benzyloxycarbonyl (Cbz or Z) group effectively shields the alpha-amino moiety[].

  • Causality : The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen, preventing unwanted self-condensation or side reactions during the activation of other carboxylates.

  • Advantage : It is highly stable under mildly basic or neutral conditions but can be cleanly removed via hydrogenolysis (H2/Pd-C). This avoids the harsh acidic conditions required for Boc removal, preserving acid-labile side chains[].

C-Terminal Amidation

Natural peptide hormones and neuropeptides frequently feature C-terminal amides rather than free carboxylic acids.

  • Causality : The amide group neutralizes the negative charge of the C-terminus. This structural modification mimics natural protein states, significantly increasing the peptide's resistance to enzymatic degradation by exopeptidases (specifically carboxypeptidases) and enhancing cellular membrane permeability.

The Racemic (DL) Advantage

While enantiopure L-amino acids are the standard for biological mimics, the DL-mixture is strategically leveraged in drug discovery. Incorporating D-leucine into peptide sequences can terminate specific biological pathways (such as seizure activity) without the sedative effects of traditional medications, and it creates highly selective, protease-resistant peptide inhibitors[].

Self-Validating Experimental Protocols

To integrate Z-DL-leucine amide into a growing peptide chain, the N-terminal Z-group must first be removed, followed by the coupling of the newly freed amine to the next protected amino acid. The following protocols are designed as self-validating systems, ensuring that the scientist can visually or analytically confirm success at each step.

Protocol A: Catalytic Hydrogenolysis (Deprotection)

Objective : Remove the Z-group to yield free DL-Leu-NH2. Causality : Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzyl-oxygen bond. The reaction cleanly produces the free amine, with toluene and carbon dioxide (CO2) gas as the only byproducts[].

Step-by-Step Methodology :

  • Solvation : Dissolve Z-DL-Leu-NH2 in anhydrous methanol. Causality: Methanol provides excellent solubility for the racemate and facilitates optimal hydrogen transfer at the catalyst surface.

  • Catalyst Addition : Add 10% Pd/C catalyst (10% w/w relative to the substrate). Critical Safety Step: Purge the reaction flask with N2 gas prior to addition to prevent the ignition of methanol vapor by the active palladium catalyst.

  • Hydrogenation : Introduce H2 gas via a balloon or Parr shaker.

  • Self-Validation Checkpoint : Stir at room temperature. The reaction progress is validated by the evolution of CO2 gas (visible bubbling). Once bubbling ceases, perform Thin Layer Chromatography (TLC) using UV detection. The complete disappearance of the UV-active starting material confirms 100% deprotection.

  • Isolation : Filter the mixture through a pad of Celite to safely remove the Pd/C. Evaporate the solvent under reduced pressure to obtain the free DL-Leu-NH2.

Protocol B: Mixed Anhydride Coupling

Objective : Couple the free DL-Leu-NH2 to an N-protected amino acid (e.g., Boc-Ala-OH) using Isobutyl chloroformate[5]. Causality : Isobutyl chloroformate (IBCF) rapidly activates the carboxyl group of the incoming amino acid, forming a highly reactive mixed anhydride. This method minimizes racemization of the incoming amino acid and drives the reaction to completion quickly[5].

Step-by-Step Methodology :

  • Activation : Dissolve Boc-Ala-OH in dry Tetrahydrofuran (THF) and cool to -15°C. Causality: Maintaining a sub-zero temperature prevents the mixed anhydride from undergoing disproportionation into symmetrical anhydrides, which would halve the yield.

  • Base Addition : Add 1.05 equivalents of N-methylmorpholine (NMM). Causality: NMM is a weak, sterically hindered base that neutralizes the HCl formed during activation without causing base-catalyzed racemization.

  • Anhydride Formation : Add 1.0 equivalent of Isobutyl chloroformate[5].

  • Self-Validation Checkpoint : The immediate formation of a white NMM·HCl precipitate visually confirms the successful formation of the mixed anhydride.

  • Coupling : Add a pre-cooled solution of the deprotected DL-Leu-NH2 in THF to the mixture.

  • Completion : Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Quench the reaction and wash the organic layer with 5% NaHCO3 and 1M KHSO4 to remove unreacted acids and bases.

G A Z-DL-Leu-NH2 (Protected Racemate) B H2, Pd/C (Hydrogenolysis) A->B C DL-Leu-NH2 (Free Amine) B->C D Isobutyl Chloroformate (Mixed Anhydride Activation) C->D E Diastereomeric Peptide (Target Library) D->E

Caption: Workflow for the deprotection and mixed anhydride coupling of Z-DL-Leucine amide.

Enzymatic Resolution of Diastereomers

When enantiopure building blocks are required, racemic amides like DL-Leu-NH2 serve as classic, highly efficient substrates for enzymatic resolution.

Causality : Enzymes such as Leucine Aminopeptidase possess stereospecific active sites. When the racemic mixture of the free amide (DL-Leu-NH2) is exposed to the enzyme in an aqueous buffer, the enzyme selectively recognizes and hydrolyzes the amide bond of the L-enantiomer, converting it to L-Leucine. The D-enantiomer (D-Leu-NH2) does not fit the active site geometry and remains completely unreacted. This provides a highly efficient, green chemistry route to isolate both the pure D-amide and the L-acid, which can then be easily separated via standard acid-base extraction.

G A DL-Leu-NH2 (Racemic Substrate) B Leucine Aminopeptidase (Stereoselective Enzyme) A->B C L-Leucine (Hydrolyzed Product) B->C L-Specific Cleavage D D-Leu-NH2 (Unreacted Enantiomer) B->D No Reaction

Caption: Enzymatic resolution pathway of racemic leucine amide using stereoselective aminopeptidase.

Conclusion

Z-DL-leucine amide is far more than a simple amino acid derivative; it is a strategically designed building block that offers robust orthogonal protection, enhanced enzymatic stability via amidation, and stereochemical diversity. By understanding the causality behind its chemical behavior—from the clean hydrogenolysis of the Cbz group to its stereospecific enzymatic resolution—scientists can effectively harness this compound to synthesize complex, biologically active peptide libraries and novel therapeutics.

References

  • Title : PubChem Compound Summary for CID 5147892, Z-Dl-leu-nh2 Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Rare Organics, Biochemicals and Intermediates Catalog Source : INDOFINE Chemical Company, Inc. URL : [Link]

Sources

Role of the benzyloxycarbonyl (Z) group in leucine amide

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of the Benzyloxycarbonyl (Z) Group in Leucine Amide: A Technical Whitepaper

Executive Summary

In the precise architecture of peptide synthesis and enzymatic profiling, the selection of protecting groups dictates both the synthetic yield and the biological relevance of the resulting molecule. The benzyloxycarbonyl group—commonly abbreviated as Z or Cbz—remains a cornerstone of organic chemistry. When conjugated with leucine amide to form Z-Leu-NH2 (CAS 4801-79-0)[1], the Z-group transcends its role as a mere protective shield. It actively modulates the molecule's physicochemical properties, prevents racemization, and serves as a critical hydrophobic anchor in protease assays[2][3][4]. This whitepaper dissects the mechanistic causality, synthetic workflows, and enzymatic applications of Z-Leu-NH2.

Mechanistic Causality: Why the Z-Group?

The fundamental challenge in synthesizing peptides or enzyme substrates is controlling the nucleophilicity of the α -amino group. If left unprotected, unwanted polymerization and side reactions occur[2].

Electronic and Steric Shielding

The introduction of the Z-group converts the highly reactive primary amine of leucine into a stable carbamate. This transformation significantly lowers the nucleophilicity of the nitrogen atom, preventing it from acting as an acyl acceptor during coupling reactions[2]. Furthermore, the bulky benzyl ring provides steric hindrance, which drastically reduces the degree of racemization at the chiral center of the L-leucine residue[3].

Physicochemical Modulation

Beyond chemical protection, the Z-group imparts high lipophilicity to the resulting molecule. For Z-Leu-NH2, this added hydrophobicity is highly advantageous. It forces the compound to crystallize readily out of solution, bypassing the need for complex chromatographic purification[3].

Orthogonal Deprotection

A self-validating peptide synthesis protocol requires "orthogonal" protecting groups—meaning the N-terminal protection can be removed under conditions that do not affect the C-terminal modifications or side chains. The Z-group is exceptionally versatile because it can be cleaved via catalytic hydrogenolysis (yielding harmless toluene and CO₂) or by using cold hydrobromic acid in acetic acid (HBr/AcOH), leaving the delicate C-terminal amide bond of Z-Leu-NH2 completely intact[2][3].

Application Paradigm: Z-Leu-NH2 as a Protease Substrate

In drug development and enzymology, Z-Leu-NH2 is heavily utilized as a synthetic substrate for profiling proteolytic enzymes, most notably cysteine proteases like papain[4][5].

The Causality of the Substrate Design:

  • The Amide C-Terminus: Unlike a free carboxylic acid, the amide group (-NH2) removes the negative charge at physiological pH. This mimics a continuous peptide chain, making it highly sensitive to hydrolysis by endopeptidases[4].

  • The Z-Group Anchor: Proteases possess specific binding pockets (S-subsites). The bulky, aromatic benzyloxycarbonyl group fits perfectly into the hydrophobic S-subsites of enzymes like papain, anchoring the substrate and perfectly aligning the leucine amide bond with the enzyme's catalytic triad for cleavage[4][5].

Enzyme Substrate Z-Leu-NH2 Substrate Complex Enzyme-Substrate Complex (Z-group in S-subsite) Substrate->Complex Papain Papain Active Site Papain->Complex Hydrolysis Amide Bond Hydrolysis Complex->Hydrolysis Catalytic Cleavage Products Z-Leu-OH + NH3 Hydrolysis->Products Product Release

Enzymatic cleavage pathway of Z-Leu-NH2 by proteases like papain.

Quantitative Data & Physicochemical Profile

To ensure reproducibility in experimental design, the core parameters of Z-Leu-NH2 must be strictly controlled. The table below outlines the standardized properties of the molecule[1].

PropertyValue / Description
Chemical Name (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Common Abbreviations Z-Leu-NH2, Cbz-Leu-NH2
CAS Registry Number 4801-79-0
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Stereochemistry L-isomer (S-configuration)
Primary Utility Peptide synthesis intermediate, Protease substrate

Self-Validating Experimental Protocols

The following methodologies detail the robust introduction and orthogonal removal of the Z-group.

Protocol A: Synthesis of Z-Leu-NH2 via Schotten-Baumann Reaction

Objective: Introduce the Cbz group to L-leucine amide while preventing di-acylation.

  • Preparation: Dissolve 10 mmol of L-leucine amide hydrochloride in 20 mL of an aqueous alkaline buffer.

  • pH Regulation: Adjust the pH to strictly between 8.0 and 10.0 using 1M NaOH. Causality: Alkaline conditions are required to keep the amine deprotonated and nucleophilic, while neutralizing the HCl byproduct[3].

  • Acylation: Cool the reaction to 0–5°C in an ice bath. Slowly add 11 mmol of benzyl chloroformate (Cbz-Cl) dropwise under vigorous stirring.

  • Monitoring: Maintain the pH at 9.0 by adding NaOH dropwise as the reaction proceeds.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with 0.1M HCl, then brine.

  • Purification: Evaporate the solvent and crystallize the resulting Z-Leu-NH2 from a mixture of ethyl acetate and hexane.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Z-group without hydrolyzing the C-terminal amide bond.

  • Preparation: Dissolve 5 mmol of purified Z-Leu-NH2 in 20 mL of anhydrous methanol.

  • Catalyst Addition: Add 50 mg of 10% Palladium on Carbon (Pd/C). Causality: Pd/C provides the active surface area required to reduce the benzyl ether linkage[3].

  • Atmospheric Exchange: Purge the reaction flask thoroughly with Nitrogen gas to remove oxygen, preventing catalyst ignition.

  • Hydrogenation: Introduce Hydrogen gas (H₂) at 1 atm via a balloon. Stir vigorously at room temperature.

  • Completion: The reaction is complete when CO₂ evolution ceases (typically 2-4 hours). The byproducts are volatile toluene and carbon dioxide[3].

  • Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield pure L-leucine amide.

Synthesis A L-Leucine Amide (Nucleophile) C Alkaline Conditions (pH 8-10) A->C B Benzyl Chloroformate (Cbz-Cl) B->C D Z-Leu-NH2 (Protected Amide) C->D Schotten-Baumann Reaction E Catalytic Hydrogenolysis (Pd/C, H2) D->E Deprotection Requirement F Deprotected L-Leu-NH2 + Toluene + CO2 E->F Orthogonal Cleavage

Workflow for the synthesis and orthogonal deprotection of Z-Leu-NH2.

References

  • Synthesis-I, Protecting Groups - St. Paul's Cathedral Mission College. Retrieved from: [Link]

  • Peptide synthesis catalysed by papain immobilised on polymer supports - ResearchGate. Retrieved from: [Link]

  • PROTEOLYTIC ENZYMES - Annual Reviews. Retrieved from:[Link]

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An In-depth Technical Guide to the Synthesis and Characterization of Z-DL-Leucine Amide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of Z-DL-leucine amide, a critical N-protected amino acid derivative. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction: The Significance of Z-DL-Leucine Amide

Z-DL-leucine amide, chemically known as benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate, is a derivative of the essential amino acid leucine.[1][2][3] The "Z" or "Cbz" designation refers to the carbobenzoxy protecting group attached to the nitrogen atom.[4][5] This protection is a cornerstone of peptide synthesis, as it temporarily masks the nucleophilicity of the amino group, thereby preventing unwanted side reactions during peptide bond formation.[4][5][6] The amide functional group at the C-terminus enhances the stability of the molecule.[] Z-DL-leucine amide serves as a valuable building block in the synthesis of bioactive peptides and peptidomimetics, which are explored for various therapeutic applications.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC14H20N2O3[1][2][3][]
Molecular Weight264.32 g/mol [1][2][]
AppearanceWhite to off-white solid[8]
Melting Point114-123 °C[1][]
Storage0-8 °C[1]

Synthesis of Z-DL-Leucine Amide: A Strategic Approach

The synthesis of Z-DL-leucine amide typically involves a two-step process: N-protection of DL-leucine followed by amidation of the carboxylic acid. A common and efficient strategy for the amidation step is the mixed anhydride method.[9][10][11]

Principle of the Mixed Anhydride Method

The mixed anhydride method is a widely used technique for forming amide bonds in peptide synthesis.[9][10][11] It involves the activation of a carboxylic acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[9][12] This forms a highly reactive mixed carboxylic-carbonic anhydride intermediate. Subsequent reaction of this anhydride with an amine (in this case, ammonia or an ammonia equivalent) yields the desired amide.[9][12] This method is favored for its rapid reaction times and generally good yields.[11]

Causality Behind Experimental Choices
  • N-Protection with Carbobenzoxy (Cbz) Group: The Cbz group is selected for its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which are mild conditions that preserve the integrity of other sensitive functional groups.[4][5] The protection step involves reacting the amino acid with benzyl chloroformate under basic conditions.[5]

  • Choice of Activating Agent (Isobutyl Chloroformate): Isobutyl chloroformate is frequently used to form the mixed anhydride. Its structure can enhance the yield of the desired product.[11]

  • Tertiary Amine Base (N-Methylmorpholine): The choice of the tertiary amine is crucial for minimizing side reactions such as urethane formation and racemization.[10][13] N-methylmorpholine in tetrahydrofuran is considered a good combination for this purpose.[13]

  • Solvent Selection (Anhydrous Dichloromethane or Tetrahydrofuran): The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive mixed anhydride intermediate. Dichloromethane is often a good solvent choice for minimizing urethane formation when used with certain bases.[10][13]

  • Low-Temperature Control: The formation of the mixed anhydride is carried out at low temperatures (typically -15°C to 0°C) to minimize side reactions and decomposition of the anhydride.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Mixed Anhydride Formation & Amidation cluster_step3 Step 3: Purification A DL-Leucine C Z-DL-Leucine A->C Reaction B Benzyl Chloroformate + Base (e.g., NaOH) B->C Reagents D Z-DL-Leucine C->D F Mixed Anhydride Intermediate D->F Activation at -15°C E Isobutyl Chloroformate + N-Methylmorpholine E->F H Z-DL-Leucine Amide (Crude) F->H Amidation G Ammonia Solution G->H I Crude Product H->I K Pure Z-DL-Leucine Amide I->K Purification J Recrystallization (e.g., from Ethyl Acetate/Hexane) J->K

Caption: Synthesis workflow for Z-DL-leucine amide.

Detailed Experimental Protocol

Materials:

  • DL-Leucine

  • Benzyl chloroformate

  • 2 M Sodium hydroxide solution

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Concentrated ammonium hydroxide solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

Part A: Synthesis of Z-DL-Leucine

  • Dissolve DL-leucine (1.0 equivalent) in 2 M aqueous sodium hydroxide solution and cool the mixture to 0°C in an ice bath.

  • Slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and 2 M sodium hydroxide solution dropwise, maintaining the pH between 9-10 and the temperature at 0°C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product, Z-DL-leucine, with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Z-DL-leucine as an oil or solid.

Part B: Synthesis of Z-DL-Leucine Amide via Mixed Anhydride

  • Dissolve the synthesized Z-DL-leucine (1.0 equivalent) in anhydrous THF or DCM and cool the solution to -15°C.

  • Add N-methylmorpholine (1.0 equivalent) and stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at -15°C. Stir for 15-20 minutes to form the mixed anhydride.

  • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the cold mixed anhydride solution to the ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Z-DL-leucine amide.

Part C: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Z-DL-leucine amide.

Characterization of Z-DL-Leucine Amide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic and Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR To confirm the presence and connectivity of protons in the molecule.Peaks corresponding to the isobutyl group of leucine, the benzylic protons and aromatic protons of the Cbz group, and the amide protons.
¹³C NMR To identify the carbon skeleton of the molecule.Resonances for the carbonyl carbons of the amide and carbamate, aromatic carbons, and aliphatic carbons of the leucine side chain.
FT-IR To identify key functional groups.Characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (amide and carbamate), and aromatic C-H stretching.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of Z-DL-leucine amide (264.32 g/mol ).[2]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity (e.g., ≥98%).[1]
Melting Point Analysis To determine the melting point range, which is an indicator of purity.A sharp melting point range consistent with literature values (e.g., 114-123 °C).[1][]
Logical Flow of Characterization

Characterization_Logic Start Synthesized Z-DL-Leucine Amide Purity Assess Purity Start->Purity HPLC HPLC Purity->HPLC Quantitative MP Melting Point Purity->MP Qualitative Structure Confirm Structure NMR ¹H & ¹³C NMR Structure->NMR Connectivity FTIR FT-IR Structure->FTIR Functional Groups Identity Verify Identity MS Mass Spectrometry Identity->MS Molecular Weight Final Characterized Product HPLC->Structure MP->Structure NMR->Identity FTIR->Identity MS->Final

Caption: Logical workflow for the characterization of Z-DL-leucine amide.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. Each step has defined inputs and expected outputs that can be monitored. For instance, the completion of the N-protection step can be monitored by Thin Layer Chromatography (TLC) before proceeding to the amidation. The purity of the final product, as determined by HPLC and melting point analysis, serves as a final validation of the entire synthesis and purification process. Consistent and reproducible data across all characterization techniques provides a high degree of confidence in the final product.

Conclusion

This guide has outlined a robust and well-rationalized approach to the synthesis and characterization of Z-DL-leucine amide. By understanding the chemical principles behind each step and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important building block for peptide synthesis and drug discovery.

References

  • Albertson, N. F. (1962). Synthesis of Peptides With Mixed Anhydrides. Organic Reactions, 12, 157-355.
  • Fiveable. (2025, August 15). Cbz: Organic Chemistry II Study Guide. [Link]

  • Benoiton, N. L., & Chen, F. M. (1981). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 59(2), 384-390. [Link]

  • Mezhlumova, I. G., & Varlamov, A. V. (1986). Coupling of peptides to protein carriers by mixed anhydride procedure. Bioorganicheskaia khimiia, 12(10), 1416-1418. [Link]

  • Chen, F. M., & Benoiton, N. L. (1981). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 59(2), 384-390. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Role of N-Carbobenzyloxy Protection in Amino Acid Synthesis. [Link]

  • S. B. K., & Kumar, D. (n.d.). Synthesis and analysis of amides. Chemistry Education. [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Mazzeo, E., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 344-352. [Link]

  • PubChem. (n.d.). Z-Dl-leu-nh2. [Link]

  • Gunanathan, C., & Milstein, D. (2010). Direct Amide Synthesis from Either Alcohols or Aldehydes with Amines: Activity of Ru(II) Hydride and Ru(0) Complexes. The Journal of Organic Chemistry, 75(24), 8358-8369. [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(62), 9736-9739. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Chen, Y., et al. (2025, October 29). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Molecules, 30(21), 5035. [Link]

  • van der Heijden, J., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(17), 4443-4448. [Link]

  • Google Patents. (n.d.). Process for obtaining pure L-leucine.
  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • European Patent Office. (1998, February 24). Method for purifying branched chain amino acids. [Link]

  • van den Berg, M. A., et al. (2004). Purification and Characterization of an l-Amino Amidase from Mycobacterium neoaurum ATCC 25795. Applied and Environmental Microbiology, 70(1), 153-159. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • SCIEX. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. [Link]

  • Sharma, G., & Kumar, A. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(8), 1279. [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Kim, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 120, 269-275. [Link]

  • Rapid Novor. (2021, July 7). Isoleucine and Leucine. [Link]

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Stereochemical Profiling and Resolution of Z-DL-Leucine Amide: A Technical Guide for Drug Development and Chiral Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

Z-DL-leucine amide (N-benzyloxycarbonyl-DL-leucine amide, CAS: 33042-97-6) is a critical synthetic intermediate and stereochemical model compound utilized extensively in peptidomimetic design and protease inhibitor development [1]. Structurally, it consists of a racemic mixture of D- and L-leucine enantiomers, where the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is amidated.

The stereochemistry of this molecule is centralized at the α -carbon. In drug development, the precise spatial orientation of the isobutyl side chain is non-negotiable. For instance, in the design of inhibitors for Cathepsin K or the SARS-CoV-2 3CL protease (3CLpro), the L-configuration (S-enantiomer) is strictly required to properly occupy the S2 hydrophobic pocket of the target enzyme [2, 3]. The Z-group not only prevents racemization during downstream coupling but also acts as a potent mimetic for P2/P3 residues, engaging in crucial π−π stacking and hydrogen bonding within the enzyme's active site [4].

Understanding how to analytically profile and preparatively resolve this racemic mixture is a foundational skill for synthetic chemists and application scientists.

G A Z-DL-Leucine Amide (Racemic Mixture) B Enzymatic Resolution (Stereoselective Amidase) A->B Stereoselective Hydrolysis C Z-L-Leucine (Acid) Active Enantiomer Precursor B->C L-Specific Cleavage D Z-D-Leucine Amide Unreacted Enantiomer B->D D-Enantiomer Retained E Peptide Coupling (Warhead Attachment) C->E Activation F Protease Inhibitor (e.g., Cathepsin K, 3CLpro) E->F Target Binding

Fig 1: Stereoselective resolution and application workflow for Z-leucine derivatives.

Physicochemical Properties and Stereochemical Logic

To manipulate Z-DL-leucine amide effectively, one must understand its thermodynamic and interactive potential. The molecule presents a unique hydrogen-bonding network: the carbamate (Z-group) provides both a hydrogen bond donor (NH) and acceptors (C=O, C-O-C), while the terminal primary amide provides two donors (NH 2​ ) and one acceptor (C=O).

Table 1: Physicochemical Profile of Z-DL-Leucine Amide [1]
ParameterValue / DescriptionMechanistic Implication for Resolution
Molecular Weight 264.32 g/mol Ideal size for standard reversed-phase or normal-phase chromatography.
Formula C 14​ H 20​ N 2​ O 3​ High carbon count dictates lipophilicity.
LogP (Computed) ~1.8Moderately lipophilic; favors organic mobile phases in chiral HPLC.
Chiral Center C- α (1:1 R/S ratio)Requires asymmetric environments (enzymes/chiral phases) for discrimination.
H-Bonding 2 Donors, 3 AcceptorsDominates transient binding to polysaccharide-based chiral stationary phases.

Analytical Resolution: Chiral Chromatography

Chromatographic resolution of Z-DL-leucine amide relies on creating transient diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP). Immobilized polysaccharide phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard for this class of compounds.

The Causality of Phase Selection

Normal-phase (NP) chromatography is preferred over reversed-phase (RP) for this molecule. Why? In non-polar solvents (like Hexane), the hydrogen-bonding capabilities of the Cbz and amide groups are not masked by the solvent. These groups interact strongly with the carbamate linkages of the CSP. The spatial orientation of the isobutyl group in the D- vs. L-enantiomer dictates the steric hindrance encountered during this binding event, leading to differential retention times.

HPLC N1 Z-DL-Leucine Amide N2 Stationary Phase Selection (Amylose/Cellulose-based) N1->N2 N3 Mobile Phase Optimization (Hexane/IPA vs. MeOH/H2O) N2->N3 N4 Pi-Pi & H-Bonding Interactions (Cbz and Amide groups) N2->N4 Chiral Recognition N5 Baseline Resolution (Rs > 1.5) N3->N5 Elution Tuning N4->N5 Stereoselective Binding

Fig 2: Method development logic for chiral chromatographic separation of enantiomers.

Protocol 1: Self-Validating Chiral HPLC Method

This protocol is designed with built-in system suitability tests (SST) to ensure data integrity.

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any aqueous buffers, followed by the mobile phase: Hexane/IPA (80:20, v/v).

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m). Equilibrate at 1.0 mL/min until baseline UV absorbance (at 210 nm and 254 nm) is perfectly stable. Causality: 210 nm detects the amide bond, while 254 nm specifically tracks the aromatic ring of the Cbz group.

  • System Suitability Test (SST): Inject 10 μ L of a 1 mg/mL Z-DL-leucine amide standard.

    • Validation Criterion: The resolution ( Rs​ ) between the two enantiomeric peaks must be 1.5. If Rs​<1.5 , decrease the IPA concentration to 15% to increase retention and theoretical plates.

  • Sample Analysis: Inject the unknown sample. Calculate the Enantiomeric Excess ( ee ) using the area under the curve (AUC): ee(%)=AUCL​+AUCD​∣AUCL​−AUCD​∣​×100 .

Preparative Enzymatic Resolution

While chiral HPLC is excellent for analysis, preparative-scale resolution often relies on biocatalysis. Because the N-terminus is protected by the Cbz group, standard aminopeptidases (which require a free NH2​ terminus) are ineffective [5]. Instead, stereoselective amidases or engineered proteases must be utilized.

The Kinetic Resolution Mechanism

Enzymatic kinetic resolution exploits the difference in the activation energy ( ΔG‡ ) required for the enzyme to hydrolyze the D- vs. L-amide. The active site of an L-specific amidase is evolutionarily tailored to accommodate the S-configuration. When Z-L-leucine amide enters the active site, the isobutyl group fits seamlessly into the hydrophobic S1' pocket, aligning the scissile amide bond perfectly with the catalytic triad (e.g., Ser-His-Asp). Conversely, the D-enantiomer causes a severe steric clash, preventing catalytic turnover.

Protocol 2: Enzymatic Kinetic Resolution Workflow

This protocol utilizes a self-terminating kinetic model to isolate pure Z-D-leucine amide and Z-L-leucine.

  • Substrate Solubilization: Dissolve 50 mmol of Z-DL-leucine amide in 10% (v/v) DMSO or ethanol. Causality: Z-DL-leucine amide has poor aqueous solubility; a co-solvent is mandatory to ensure the substrate is bioavailable to the enzyme without denaturing it.

  • Buffer Preparation: Add the dissolved substrate to 500 mL of 0.1 M Sodium Phosphate buffer (pH 7.5).

  • Biocatalyst Addition: Introduce the L-specific amidase (e.g., from Ochrobactrum anthropi or a commercial preparation).

  • Reaction Monitoring (The Self-Validating Step): Maintain the reaction at 37°C. Monitor the reaction via the Chiral HPLC method (Protocol 1).

    • Logic: As the L-amide is hydrolyzed to Z-L-leucine (carboxylic acid), the peak for the L-amide will decrease. The reaction is complete when the conversion reaches exactly 50%, and the ee of the remaining Z-D-leucine amide is >99%.

  • Separation by Liquid-Liquid Extraction:

    • Adjust the pH of the mixture to 8.5 using 1M NaOH. Extract with Ethyl Acetate. The unreacted Z-D-leucine amide partitions into the organic layer.

    • Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate. The newly formed Z-L-leucine (now protonated and uncharged) partitions into the organic layer.

    • Causality: Exploiting the pKa difference between the neutral amide and the ionizable carboxylic acid ensures a clean, chromatography-free preparative separation.

Conclusion

The stereochemical integrity of Z-DL-leucine amide is paramount when utilizing it as a building block for advanced therapeutics. By leveraging the distinct hydrogen-bonding profile of the Cbz and amide groups in chiral chromatography, and exploiting the rigid steric demands of enzymatic active sites, researchers can achieve >99% enantiomeric purity. These self-validating workflows ensure that downstream applications—such as the synthesis of covalent transition-state inhibitors for emerging viral proteases—are built upon a foundation of absolute stereochemical certainty.

References

  • PubChem - Z-Dl-leu-nh2 | C14H20N2O3 | CID 5147892. National Center for Biotechnology Information. Available at:[Link]

  • Journal of the American Chemical Society - Structure and Design of Potent and Selective Cathepsin K Inhibitors. Yamashita, D. S., et al. (1997). Available at:[Link]

  • Journal of Medicinal Chemistry - Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. ACS Publications (2020). Available at:[Link]

  • Portland State University - Amino Acids, Peptides, and Proteins: Reactions and Stereochemistry. Available at:[Link]

Methodological & Application

Application Note: Protocol for Using Z-DL-Leucine Amide in Cell Culture for Protease Profiling and Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Z-DL-leucine amide (CAS: 33042-97-6) is a synthetic, carbobenzyloxy (Cbz or Z) protected amino acid derivative widely utilized in biochemical research and peptide chemistry[]. With a molecular weight of 264.32 g/mol and the molecular formula C14H20N2O3[], this compound serves as a critical tool for interrogating intracellular protease and amidase networks.

The Causality of the Z-Protecting Group: In native cell lysates and live cultures, non-specific aminopeptidases rapidly degrade unprotected peptides. The N-terminal benzyloxycarbonyl (CBZ) group effectively shields the amino moiety from these exopeptidases[]. This protection ensures that any enzymatic cleavage of the molecule—specifically the release of the C-terminal amide—is strictly mediated by endopeptidases or specialized amidases. Furthermore, Z-DL-leucine amide shares structural homology with the precursors of potent cysteine protease inhibitors, such as the calpain inhibitor Calpeptin (Z-Leu-Nle-al)[2], making it a valuable competitive modulator or reference standard in protease assays.

Physicochemical Properties & Reagent Preparation

To ensure self-validating and reproducible experimental systems, researchers must account for the physicochemical properties of Z-DL-leucine amide. According to computational models, the compound possesses a topological polar surface area (TPSA) of 81.4 Ų[3], which permits moderate permeability across live cell membranes.

Quantitative Data Summary
PropertySpecificationExperimental Relevance
Chemical Name Z-DL-leucine amideProtected amino acid derivative
CAS Number 33042-97-6Unique identifier for reagent sourcing[]
Molecular Weight 264.32 g/mol Essential for precise molarity calculations[]
Topological Polar Surface Area 81.4 ŲIndicates moderate live-cell membrane permeability[3]
Melting Point 129-135°CQuality control and purity verification parameter[4]
Recommended Storage 0-8°CPrevents thermal degradation of the Cbz group[4]

Stock Solution Preparation:

  • Weigh 26.4 mg of Z-DL-leucine amide.

  • Dissolve in 1 mL of molecular-grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution. Causality: The highly hydrophobic nature of the Cbz group necessitates an organic solvent; attempting to dissolve this directly in aqueous buffers will result in immediate precipitation.

  • Aliquot into single-use vials and store at -20°C for long-term stability.

Experimental Workflows & Protocols

Protocol A: Live-Cell Protease Modulation Assay

This protocol utilizes Z-DL-leucine amide as a competitive modulator to study the phenotypic effects of cysteine protease (e.g., calpain/cathepsin) inhibition in live cells[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Dilute the 100 mM Z-DL-leucine amide stock solution directly into pre-warmed culture media to achieve final working concentrations (typically 10 µM, 50 µM, and 100 µM). Critical Trustworthiness Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to rule out solvent-induced cytotoxicity. You must include a vehicle control well (0.1% DMSO in media) to establish a baseline.

  • Incubation: Aspirate old media and apply 100 µL of the treatment media to the respective wells. Incubate for 24 to 48 hours.

  • Phenotypic Assessment: Measure cell viability using a standard MTT or CellTiter-Glo assay, or lyse the cells for Western blot analysis to assess the accumulation of uncleaved protease substrates.

Protocol B: Intracellular Amidase Activity Profiling (Lysate-Based)

This workflow utilizes Z-DL-leucine amide as an enzymatic substrate. Cleavage of the amide bond releases free ammonia, which is quantified colorimetrically.

Step-by-Step Methodology:

  • Cell Harvesting: Wash the cell monolayer twice with ice-cold PBS to remove serum proteins.

  • Non-Denaturing Lysis: Add 500 µL of non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 1% Triton X-100). Causality: Do not add commercial protease inhibitor cocktails to this buffer. Introducing broad-spectrum inhibitors will directly neutralize the amidases and endopeptidases you are attempting to measure, yielding false-negative results.

  • Lysate Clearance: Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay. Normalize all samples to 1 mg/mL.

  • Enzymatic Reaction: In a 96-well assay plate, combine 50 µL of normalized lysate with 40 µL of assay buffer (50 mM Tris-HCl, pH 7.4). Initiate the reaction by adding 10 µL of 10 mM Z-DL-leucine amide (final concentration 1 mM). Self-Validating Control: Include a "Lysate + Vehicle" well (no substrate) to account for endogenous background ammonia present in the cells.

  • Incubation & Detection: Incubate at 37°C for 60 minutes. Stop the reaction and quantify released ammonia using a Berthelot-based colorimetric ammonia assay kit (read absorbance at 670 nm).

Workflow Visualization

G cluster_0 Protocol A: Live-Cell Modulation cluster_1 Protocol B: Amidase Activity Profiling A1 Seed Cells (Optimal Confluency) A2 Add Z-DL-Leu-NH2 (10-100 µM in Media) A1->A2 A3 Incubate (24-48 hours) A2->A3 A4 Assess Cell Viability & Phenotype A3->A4 B1 Prepare Cell Lysate (Non-denaturing) B2 Add Z-DL-Leu-NH2 (Substrate) B1->B2 B3 Enzymatic Cleavage (37°C, 30-60 min) B2->B3 B4 Quantify Ammonia Release (Colorimetric) B3->B4

Fig 1. Dual experimental workflows for utilizing Z-DL-leucine amide in cell culture assays.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5147892, Z-Dl-leu-nh2."[Link]

Sources

Z-DL-leucine amide as a calpain inhibitor in vitro assay protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of Z-DL-Leucine Amide as a Calpain Inhibitor

Executive Summary

Calpains are a family of ubiquitous, calcium-dependent non-lysosomal cysteine proteases that govern critical cellular processes, including signal transduction, cell cycle progression, and apoptosis[1]. The dysregulation of calpain activity is a recognized pathological driver in neurodegenerative disorders (such as Alzheimer's disease), ischemia, and various cancers, making these enzymes highly valuable therapeutic targets[1].

When designing novel calpain inhibitors, researchers rely on foundational structural scaffolds to map the structure-activity relationship (SAR) of the enzyme's active site. Z-DL-leucine amide (also known as Z-Leu-NH2) serves as a critical baseline compound in these studies. Because it lacks a reactive electrophilic "warhead" (such as an aldehyde or fluoromethyl ketone), it functions as a reversible, competitive ligand. Utilizing Z-DL-leucine amide in a standardized in vitro assay allows researchers to isolate and quantify the binding affinity contributed solely by non-covalent interactions within the P1/P2 binding pockets.

Mechanistic Grounding & Assay Logic

The architecture of the calpain active site centers around a catalytic triad (Cys115, His262, Asn286) that remains misaligned and inactive until calcium binding induces a critical conformational shift[2]. In vitro assays exploit this calcium-dependency by using controlled calcium concentrations to trigger the enzymatic cleavage of a (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)[3].

  • The Structural Role of Z-DL-leucine amide: The benzyloxycarbonyl (Z) protecting group is designed to target the hydrophobic S3/S2 subsites of the calpain enzyme, while the leucine side chain occupies the S2/S1 pocket. Because its C-terminus is a stable amide, it cannot form a covalent bond with the catalytic Cys115 thiolate. This makes it an ideal reference compound for evaluating purely competitive inhibition without the confounding variables of covalent modification.

  • Kinetic vs. Endpoint Measurement: Continuous kinetic monitoring is vastly superior to endpoint assays. It prevents artifacts caused by substrate depletion and allows for the precise calculation of initial velocities ( V0​ ). Obtaining an accurate V0​ is mathematically required to determine true IC50​ and Ki​ values for reversible inhibitors[3].

  • Reducing Environment: The catalytic cysteine is highly prone to oxidation, which instantly abolishes proteolytic activity. Assays must include reducing agents like DTT or TCEP to maintain the enzyme in its active thiolate state[1].

Step-by-Step Protocol: In Vitro Calpain Inhibition Assay

Self-Validating System: This protocol incorporates internal controls to rule out auto-fluorescence, enzyme degradation, and calcium-independent background cleavage, ensuring absolute data integrity[4].

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT.

    • Causality: HEPES is selected over Tris buffer because its pKa​ is significantly less sensitive to temperature fluctuations, ensuring a stable pH environment for the catalytic cysteine during the 37°C incubation.

  • Calcium Solution: Prepare a 10 mM CaCl2​ stock. (Final assay concentration: 50 µM for Calpain 1; 5 mM for Calpain 2)[2].

  • Enzyme: Recombinant Human Calpain 1 or 2, diluted to a working concentration of 10–50 nM in Assay Buffer.

  • Substrate: Suc-LLVY-AMC or Ac-LLY-AFC prepared at 10 mM in DMSO, diluted to a 50 µM working stock in Assay Buffer.

  • Inhibitor (Z-DL-leucine amide): Prepare a 10 mM stock in DMSO. Create a 10-point serial dilution in Assay Buffer (e.g., ranging from 500 µM down to 10 nM) to capture the full dose-response curve.

Assay Setup (96-Well Microplate)

Note: It is mandatory to use black plates with clear or solid bottoms to prevent well-to-well optical crosstalk and minimize background scattering during fluorescence reading[5].

  • Background Control: Add 90 µL Assay Buffer + 10 µL DMSO (No enzyme, no inhibitor).

  • Positive Control (100% Activity): Add 40 µL Assay Buffer + 50 µL Enzyme + 10 µL DMSO[5].

  • Negative Control (Apo-enzyme Quench): Add 40 µL Assay Buffer (containing 5 mM EDTA instead of Calcium) + 50 µL Enzyme.

    • Causality: EDTA chelates trace calcium, forcing the enzyme into its inactive apo-state and proving that all observed cleavage in other wells is strictly calcium-dependent[4].

  • Inhibitor Wells: Add 40 µL Assay Buffer + 50 µL Enzyme + 10 µL Z-DL-leucine amide dilution.

Pre-Incubation (Critical Step)

Incubate the prepared plate at 37°C for 15 minutes in the dark.

  • Causality: Because Z-DL-leucine amide is a reversible competitive inhibitor, pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the competing substrate is introduced[4].

Reaction Initiation & Kinetic Read
  • Rapidly add 50 µL of the fluorogenic substrate to all wells using a multichannel pipette to initiate the reaction.

  • Immediately transfer the plate to a [4].

  • Record fluorescence continuously (Excitation 380 nm / Emission 460 nm for AMC; Ex 400 nm / Em 505 nm for AFC) every 1–2 minutes for 30 minutes at 37°C[5].

Data Analysis & Expected Results

Calculate the initial velocity ( V0​ ) by determining the slope of the linear portion of the fluorescence-versus-time curve. Normalize the data against the positive control (set to 100% activity) and plot the percentage of inhibition against the log concentration of Z-DL-leucine amide to derive the IC50​ [4].

Table 1: Comparative Inhibition Profile in Calpain 1 Assay

CompoundMechanism of ActionReactive WarheadExpected IC50​ Range
Z-DL-leucine amide Reversible CompetitiveNone (Amide)> 50 µM
Calpeptin (Z-Leu-Nle-CHO)Reversible CovalentAldehyde10 - 50 nM
ALLN (Ac-Leu-Leu-Nle-CHO)Reversible CovalentAldehyde40 - 100 nM
Z-LLY-FMK Irreversible CovalentFluoromethyl ketone< 10 nM

Causality of Data: The quantitative data highlights a critical SAR principle. While the P1/P2 pocket interactions of Z-DL-leucine amide provide baseline binding affinity, the addition of a covalent warhead (as seen in Calpeptin or Z-LLY-FMK) is strictly required to achieve nanomolar potency against calpains.

Assay Workflow Visualization

CalpainAssay Inactive Inactive Calpain (Apo-enzyme) Calcium Ca2+ Binding (Activation) Inactive->Calcium + Calcium Active Active Calpain (Cys-protease) Calcium->Active Substrate Fluorogenic Substrate (Suc-LLVY-AMC) Active->Substrate Cleaves Signal Fluorescent Signal (Ex 380nm / Em 460nm) Substrate->Signal Readout Inhibitor Z-DL-leucine amide (Competitive Inhibitor) Inhibitor->Active Blocks Active Site

Fig 1: Fluorogenic calpain assay workflow and competitive inhibition by Z-DL-leucine amide.

References

  • RayBiotech. "Calpain Activity Assay Kit (Fluorometric)". RayBiotech Manuals. Available at:[Link]

  • Mallya SK, et al. "A sensitive, continuously recording fluorogenic assay for calpain". Biochemical and Biophysical Research Communications (1998). Available at:[Link]

Sources

Application Note: Quantification of Intracellular Endopeptidase Activity Using Z-DL-Leucine Amide in a Coupled Cell-Based Assay

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

Measuring specific intracellular protease activity in crude cell lysates is notoriously difficult due to the ubiquitous presence of broad-spectrum aminopeptidases that rapidly degrade standard peptide substrates. This protocol overcomes that limitation by utilizing Z-DL-leucine amide (CAS 33042-97-6), a synthetic, N-protected amino acid derivative[][2].

The Causality of the Chemical Design:

  • N-Terminal Protection: The addition of the N-benzyloxycarbonyl (Cbz or Z) protecting group effectively shields the N-terminal amine. This renders the molecule entirely resistant to background cellular aminopeptidases (which require a free N-terminus for recognition)[].

  • Target Specificity: Because the N-terminus is blocked, Z-DL-leucine amide acts as a highly specific substrate for endopeptidases and specific amidases (such as subtilisin-like proprotein convertases and certain cathepsins) that recognize the leucine side chain and cleave the C-terminal amide bond[3].

  • Racemic Utility: Utilizing the DL-racemic mixture provides a cost-effective method for broad-spectrum enzymatic screening, while also offering a baseline to investigate the stereoselectivity of novel enzymes in downstream applications[].

The Self-Validating Assay System

To quantify the cleavage of Z-DL-leucine amide in real-time, this protocol employs a self-validating, coupled enzymatic system. The enzymatic hydrolysis of the amide bond yields Z-DL-leucine and free ammonia (NH₃). The released ammonia immediately drives a secondary reaction catalyzed by Glutamate Dehydrogenase (GLDH), which consumes α-ketoglutarate and NADH.

By monitoring the depletion of NADH via absorbance at 340 nm, researchers obtain a direct, continuous, and highly reliable readout of protease activity.

Mechanism Substrate Z-DL-Leu-NH2 (Substrate) Cleavage Amide Bond Cleavage Substrate->Cleavage Protease Endopeptidase (Cell Lysate) Protease->Cleavage Catalysis Ammonia NH3 (Ammonia) Cleavage->Ammonia Coupling GLDH + α-KG + NADH Ammonia->Coupling Drives Reaction Signal NAD+ (Abs ↓ 340nm) Coupling->Signal Oxidation

Biochemical pathway of Z-DL-Leu-NH2 cleavage and coupled NADH detection assay.

Materials & Reagents

  • Substrate: Z-DL-leucine amide (Prepare a 50 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100, 1 mM EDTA.

    • Expert Insight: Do NOT add broad-spectrum protease inhibitor cocktails to the lysis buffer, as they will irreversibly inhibit the target enzymes you are trying to measure. We utilize 0.1% Triton X-100 because it is a non-ionic detergent that permeabilizes the lipid bilayer while preserving the functional tertiary structure of intracellular proteases.

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.2 - 7.4)[].

  • Coupling Reagents: α-ketoglutarate (5 mM final), NADH (0.2 mM final), GLDH (2 U/well).

  • Inhibitor Control: PMSF (1 mM) or E-64 (10 µM), depending on the target protease class.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Lysate Preparation
  • Cultivate target cells (e.g., THP-1 or HeLa) in appropriate media supplemented with necessary attachment factors and vitamins until 80-90% confluence[][].

  • Harvest the cells and wash twice with ice-cold PBS (pH 7.4). Causality: This step is critical to remove extracellular serum proteins (from the FBS) that contain contaminating proteases.

  • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Incubate on ice for 15 minutes with gentle agitation.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble cellular debris.

  • Transfer the clarified supernatant to a pre-chilled microcentrifuge tube. Keep strictly on ice. Determine total protein concentration using a standard BCA assay.

Phase 2: Coupled Assay Assembly (96-Well Plate Format)

Set up the assay in a UV-transparent 96-well microplate. All reactions must be performed in triplicate. To ensure the trustworthiness of the data, the system must be self-validating. Assemble the following wells:

  • Blank (Baseline): 180 µL Assay Buffer + 20 µL Lysis Buffer.

  • Substrate Background (Spontaneous Hydrolysis): 170 µL Assay Buffer + 10 µL Substrate Stock + 20 µL Lysis Buffer (mock).

  • Lysate Background (Endogenous Ammonia): 170 µL Assay Buffer + 10 µL DMSO + 20 µL Cell Lysate.

  • Inhibited Control (Specificity Validation): 160 µL Assay Buffer + 10 µL Inhibitor + 10 µL Substrate + 20 µL Cell Lysate.

  • Experimental (Active Measurement): 170 µL Assay Buffer + 10 µL Substrate + 20 µL Cell Lysate.

Phase 3: Kinetic Measurement
  • Pre-incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

  • Add the GLDH/NADH/α-KG coupling mix (prepared in Assay Buffer) to all wells to initiate the detection cascade.

  • Immediately transfer the plate to a microplate reader.

  • Measure absorbance at 340 nm kinetically every 1 minute for 30-45 minutes at 37°C.

Workflow Step1 1. Cell Culture & Harvest (Wash with PBS) Step2 2. Non-Denaturing Lysis (0.1% Triton X-100) Step1->Step2 Step3 3. Clarify Lysate (10,000 x g, 4°C) Step2->Step3 Step4 4. Assemble 96-Well Plate (Add Z-DL-Leu-NH2 + Controls) Step3->Step4 Step5 5. Kinetic Readout (340 nm, 37°C, 30 min) Step4->Step5

Step-by-step workflow for the cell-based Z-DL-leucine amide cleavage assay.

Data Analysis & Interpretation

  • Calculate the change in absorbance per minute ( ΔA340​/min ) from the linear portion of the kinetic curve.

  • Subtract the Lysate Background and Substrate Background rates from the Experimental rate to isolate the specific ΔA340​/min .

  • Use the molar extinction coefficient of NADH ( 6220 M−1 cm−1 ) to convert the absorbance change into moles of NADH oxidized. Due to the coupled nature of the assay, 1 mole of oxidized NADH is stoichiometrically equivalent to 1 mole of Z-DL-leucine amide cleaved.

Quantitative Data Summary
ParameterValue / RangeScientific Significance
Optimal Assay pH 7.2 – 7.4Maintains GLDH coupling efficiency and native protease structure.
Z-DL-Leu-NH₂ Km​ (app) 1.2 – 2.5 mMVaries by specific endopeptidase; indicates binding affinity.
Limit of Detection (LOD) 5 µU/mLHigh sensitivity achieved via NADH depletion monitoring.
Signal-to-Background (S/B) > 5.0Ensures robust differentiation between active lysate and inhibitor controls.
Z'-Factor > 0.6Validates the assay's suitability for high-throughput drug screening.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5147892, Z-Dl-leu-nh2." PubChem. Available at:[Link]

  • Z-Library / Crystallographic Studies. "X-ray crystallographic study of the binding of peptide chloromethyl ketone inhibitors to subtilisin BPN'." Z-Library Scientific Archives. Available at: [Link]

Sources

Application Note & Protocols: Leveraging Z-DL-Leucine Amide for Robust Drug Discovery Screening of Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 20S proteasome is a cornerstone of cellular protein homeostasis and a validated therapeutic target for several human diseases, most notably in oncology. The identification of novel proteasome inhibitors remains a high-priority area in drug discovery. Z-DL-leucine amide is a well-characterized, cell-permeable, and reversible inhibitor of the 20S proteasome. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Z-DL-leucine amide as an essential tool compound in high-throughput screening (HTS) campaigns. We present not just the protocols, but the scientific rationale behind them, ensuring a robust and self-validating experimental design.

The Scientific Foundation: Why Target the Proteasome?

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the system's central protease, is a complex molecular machine. Its catalytic core, the 20S proteasome, is composed of four stacked rings (α7β7β7α7) and harbors three distinct proteolytic activities in its β-subunits:

  • Chymotrypsin-like (ChT-L): Primarily mediated by the β5 subunit.

  • Trypsin-like (T-L): Mediated by the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit.

Dysregulation of this system is a hallmark of many cancers, which often exhibit increased metabolic rates and protein turnover, making them particularly vulnerable to proteasome inhibition.[2] This vulnerability has been successfully exploited by drugs like Bortezomib, validating the proteasome as a therapeutic target.[3]

Mechanism of Action of Z-DL-Leucine Amide

Z-DL-leucine amide functions as a competitive inhibitor, primarily targeting the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[4] Its chemical structure allows it to reversibly bind to the active site of the β5 subunit, preventing the binding and subsequent cleavage of natural protein substrates. In a screening context, its role is twofold:

  • Positive Control: It provides a reliable measure of maximum assay inhibition, confirming the biological activity of the enzyme and the responsiveness of the detection system.

  • Benchmark Compound: It serves as a reference point against which the potency of newly discovered "hit" compounds can be compared.

High-Throughput Screening (HTS) Workflow

The primary goal of an HTS campaign is to rapidly screen a large library of compounds to identify those that modulate the activity of the target. The following workflow outlines a robust biochemical assay for identifying inhibitors of the 20S proteasome's chymotrypsin-like activity.

HTS_Workflow_Diagram cluster_prep 1. Assay Preparation cluster_execution 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis Compound_Plating Compound Library Plating (e.g., 50 nL in 384-well plate) Enzyme_Addition Add 20S Proteasome (e.g., 0.5 nM final conc.) Compound_Plating->Enzyme_Addition Positive_Control Positive Control Plating (Z-DL-leucine amide) Positive_Control->Enzyme_Addition Negative_Control Negative Control Plating (DMSO Vehicle) Negative_Control->Enzyme_Addition Pre_Incubation Pre-incubation (15 min at RT) Enzyme_Addition->Pre_Incubation Compound-Enzyme Binding Substrate_Addition Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Pre_Incubation->Substrate_Addition Kinetic_Read Kinetic Fluorescence Reading (37°C, 60 min) Substrate_Addition->Kinetic_Read Reaction Initiation Normalization Data Normalization (% Inhibition Calculation) Kinetic_Read->Normalization Hit_Identification Hit Identification (Z-score or % Inhibition Cutoff) Normalization->Hit_Identification

Caption: High-throughput screening workflow for 20S proteasome inhibitors.

Detailed Protocol: Fluorogenic Proteasome Activity Assay

This protocol is optimized for a 384-well plate format and detects the chymotrypsin-like activity of the 20S proteasome.

Materials & Reagents
ReagentRecommended SupplierTypical Final ConcentrationPurpose
Purified Human 20S ProteasomeBoston Biochem, Enzo0.5 nMSource of enzymatic activity
Suc-LLVY-AMCBachem, Enzo15 µM (approx. Km)Fluorogenic substrate for ChT-L activity
Z-DL-leucine amide Sigma-Aldrich, Cayman 20 µM Positive control for maximal inhibition
DMSO, AnhydrousSigma-Aldrich< 1%Vehicle for compounds (negative control)
Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)In-house preparationN/AMaintains optimal enzyme activity and stability
384-well, black, solid bottom platesGreiner, CorningN/ALow-volume, opaque plates to minimize background fluorescence
Step-by-Step Methodology

Causality Behind Choices: Each step is designed to maximize data quality. Pre-incubation ensures inhibitors have time to bind before competing with the substrate. Using substrate near its Michaelis-Menten constant (Km) makes the assay most sensitive to competitive inhibitors. A kinetic read provides richer data than a single endpoint, helping to identify potential assay artifacts.

  • Compound Plating (Day 1):

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each compound from your library stock (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

    • In designated control columns, transfer 50 nL of Z-DL-leucine amide (e.g., 8 mM stock in DMSO for a final 20 µM concentration in a 20 µL assay).

    • In separate control columns, transfer 50 nL of pure DMSO. This will be your 0% inhibition control.

    • Seal and store the plates at -20°C if not used immediately.

  • Assay Execution (Day 2):

    • Prepare fresh Assay Buffer. Thaw all reagents on ice.

    • Enzyme Preparation: Dilute the 20S Proteasome stock in cold Assay Buffer to an intermediate concentration of 2X the final (e.g., 1 nM). Keep on ice.

    • Enzyme Addition: Using a multi-channel pipette or automated dispenser, add 10 µL of the 1 nM proteasome solution to every well of the compound-plated assay plate.

    • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature. This allows compounds to bind to the proteasome before the reaction starts.

    • Substrate Preparation: During the pre-incubation, dilute the Suc-LLVY-AMC stock in Assay Buffer to an intermediate concentration of 2X the final (e.g., 30 µM).

    • Reaction Initiation: Add 10 µL of the 30 µM substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate into a plate reader pre-heated to 37°C.

    • Read the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every 60 seconds for 60 minutes.

    • The output will be the rate of increase in fluorescence (slope of the kinetic curve), which is directly proportional to enzyme activity.

Data Analysis: From Raw Reads to Confirmed Hits

A trustworthy protocol must be a self-validating system. This is achieved through rigorous data analysis and quality control.

Quality Control: The Z'-Factor

Before analyzing the entire library, the quality of the assay must be determined using the control wells. The Z'-factor is a statistical measure of the separation between the positive and negative controls.[5]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos|

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not viable for screening.

Hit Identification Workflow

Data_Analysis_Workflow Raw_Data Raw Kinetic Data (Fluorescence vs. Time) Vmax Calculate Reaction Rate (Vmax) for each well Raw_Data->Vmax Normalization Normalize Data to Controls (% Inhibition Calculation) Vmax->Normalization Hit_Selection Primary Hit Selection (e.g., % Inhibition > 50%) Normalization->Hit_Selection Dose_Response Hit Confirmation: Dose-Response Assay Hit_Selection->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: Workflow for data analysis and hit validation.

  • Calculate Reaction Rates: Determine the maximum velocity (Vmax) of the reaction for each well from the linear portion of the kinetic curve.

  • Normalize Data: Calculate the percent inhibition for each test compound using the average rates of the controls: % Inhibition = 100 * (1 - (Rate_compound - Mean_Rate_pos) / (Mean_Rate_neg - Mean_Rate_pos))

  • Primary Hit Selection: Identify primary hits based on a pre-defined cutoff. A common threshold is % Inhibition > 50% or a Z-score > 3 (i.e., three standard deviations from the mean of the sample population).

  • Hit Confirmation and Potency: Hits must be re-tested. The most critical secondary assay is a dose-response curve, where the compound is tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine its IC50 (half-maximal inhibitory concentration). This confirms the activity and establishes the potency of the inhibitor.

Conclusion and Best Practices

Z-DL-leucine amide is an indispensable reagent for any drug discovery program targeting the 20S proteasome. By incorporating it as a robust positive control within the well-defined HTS protocol described here, research teams can ensure the generation of high-quality, reproducible data. This structured approach, grounded in sound scientific principles and rigorous quality control, provides a clear path from a large-scale primary screen to the identification of confirmed, potent inhibitors ready for further development.

References

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Title: Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits Source: Chemistry – A European Journal (via PMC) URL: [Link]

  • Title: Maximizing Drug Discovery with High-Throughput and High-Content Screening Source: Parse Biosciences URL: [Link]

  • Title: Nanomole-scale high-throughput chemistry for the synthesis of complex molecules Source: Science URL: [Link]

  • Title: Z-L-leucine amide Source: Chem-Impex International URL: [Link]

  • Title: UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling Source: SpringerLink URL: [Link]

  • Title: High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials Source: ACS Infectious Diseases URL: [Link]

  • Title: Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Proteasomes: Isolation and Activity Assays Source: Current Protocols in Cell Biology (via Wiley Online Library) URL: [Link]

  • Title: A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 Source: Journal of Visualized Experiments (via PMC) URL: [Link]

  • Title: High-Throughput Native Mass Spectrometry Screening in Drug Discovery Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Z-L-leucine amide Source: J&K Scientific LLC URL: [Link]

  • Title: The ubiquitin-proteasome pathway (UPP) Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Influence of Z′ on the number of hits obtained during screening campaigns Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-DL-Leucine Amide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubilization of Z-DL-leucine amide (N-Cbz-DL-leucine amide).

As a highly hydrophobic protected amino acid, Z-DL-leucine amide frequently causes assay failure via spontaneous precipitation. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable, self-validating solutions for your enzymatic assays and peptide synthesis workflows.

The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the molecular causality. Z-DL-leucine amide consists of three distinct functional zones:

  • The Z-Group (Benzyloxycarbonyl): A highly lipophilic aromatic protecting group.

  • The Leucine Side Chain: A bulky, aliphatic isobutyl group.

  • The Terminal Amide (-NH₂): A polar, hydrogen-bonding capable group.

When introduced into an aqueous buffer, the water molecules must form highly ordered, clathrate-like structures around the non-polar Z-group and isobutyl chain. This results in a massive entropic penalty . To minimize this unfavorable thermodynamic state, the hydrophobic molecules self-associate and aggregate, leading to rapid precipitation[1]. The terminal amide provides some polarity, but it is entirely insufficient to overcome the hydrophobic bulk of the molecule.

Quantitative Solubility Data

Understanding the solvent tolerance of Z-DL-leucine amide is critical for experimental design. Below is a summary of its solubility profile across common laboratory solvents[1],[2].

Solvent SystemSolubility LimitRecommended ApplicationBiological Assay Compatibility
Pure Water / PBS < 1.15 mg/mL (Log S ~ -2.36)Direct dissolution (Not recommended)High
DMSO (Dimethyl sulfoxide) > 100 mg/mLPrimary Stock SolutionLow-Med (Max 5-10% v/v final)
DMF (N,N-Dimethylformamide) > 100 mg/mLAlternative Stock SolutionLow (Max 2-5% v/v final)
Ethanol (Absolute) ~ 50 mg/mLStock for less sensitive proteinsMedium (Max 10% v/v final)

Troubleshooting FAQs

Q1: I added Z-DL-leucine amide directly to my PBS buffer, and it immediately formed a cloudy white suspension. Why did this happen? A1: You have exceeded the thermodynamic solubility limit of the compound in water. Direct addition of the dry powder to an aqueous buffer forces the hydrophobic bulk of the molecule to interact with water, leading to immediate aggregation. You must use a carrier solvent or a complexation agent to lower the hydration free energy barrier[3].

Q2: What is the optimal stock solvent for this compound? A2: Polar aprotic solvents are the gold standard. We highly recommend DMSO or DMF . These solvents possess high dielectric constants and can disrupt intermolecular hydrogen bonding between the amide groups while fully solvating the hydrophobic Z-group[2].

Q3: My downstream application is an enzymatic assay (e.g., Transglutaminase or Papain). How do I prevent the co-solvent from denaturing my protein? A3: You must utilize the "solvent-shift" method. Prepare a highly concentrated stock in DMSO, and dilute it into your assay buffer to achieve a final co-solvent concentration of ≤ 5% (v/v). Most robust enzymes tolerate up to 5% DMSO or DMF without significant loss of secondary structure or catalytic activity[4].

Q4: Are there co-solvent-free alternatives for solubilizing Z-protected amino acids? A4: Yes. If your target protein is highly sensitive to organic solvents, host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the preferred alternative. The hydrophobic Z-group partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Solubilization Decision Workflow

Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.

SolubilizationWorkflow Start Z-DL-Leu-NH2 in Aqueous Buffer Check Is organic co-solvent tolerated by the assay? Start->Check CoSolvent Use DMSO or DMF (Max 5-10% v/v final) Check->CoSolvent Yes NoCoSolvent Strictly aqueous conditions required? Check->NoCoSolvent No Validate Validate True Solution (Check Tyndall Effect) CoSolvent->Validate Cyclodextrin HP-β-CD Complexation NoCoSolvent->Cyclodextrin Protein sensitive to surfactants Surfactant Non-ionic Surfactant (e.g., Triton X-100) NoCoSolvent->Surfactant Membrane/Lipid compatible assay Cyclodextrin->Validate Surfactant->Validate

Decision workflow for solubilizing Z-protected amino acids in aqueous systems.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the validation steps, as distinguishing between a true solution and a micro-colloidal suspension is impossible with the naked eye.

Protocol A: Co-Solvent Mediated "Solvent-Shift" Dilution

Use this protocol when your assay can tolerate up to 5% DMSO.

  • Stock Preparation: Weigh the required mass of Z-DL-leucine amide and dissolve it in 100% anhydrous DMSO to a concentration of 100 mM.

    • Causality: Anhydrous DMSO prevents premature hydration and aggregation caused by ambient moisture absorption[3].

  • Buffer Equilibration: Bring your target aqueous buffer (e.g., PBS, pH 7.4) to room temperature (20–25°C).

    • Causality: Cold buffers decrease the kinetic energy of the system, drastically increasing the risk of immediate precipitation upon solvent introduction.

  • Dynamic Dilution: Place the aqueous buffer on a magnetic stirrer at medium-high speed. Add the DMSO stock dropwise directly into the center of the vortex until you reach your target concentration (ensure final DMSO is ≤ 5%).

    • Causality: Rapid dispersal prevents localized zones of high peptide concentration (supersaturation), which act as nucleation sites for crystal growth and precipitation.

  • Self-Validation (The Tyndall Effect): Shine a standard laser pointer through the final solution in a darkened room.

    • Validation: A true solution will allow the beam to pass invisibly. If you see the beam's path illuminated (light scattering), you have formed a colloidal suspension, indicating the solubility limit has been exceeded.

Protocol B: Host-Guest Complexation (HP-β-CD)

Use this protocol for strictly aqueous, solvent-free requirements.

  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer.

  • Addition: Add the dry Z-DL-leucine amide powder directly to the cyclodextrin solution.

  • Incubation: Sonicate the mixture in a water bath for 15 minutes at 30°C, then transfer to an orbital shaker and agitate overnight at room temperature.

    • Causality: Complexation is an equilibrium process governed by binding kinetics. Prolonged agitation ensures maximum inclusion complex formation between the Z-group and the cyclodextrin cavity.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Validation: The filter removes any uncomplexed, undissolved peptide. Measure the final concentration of the filtrate via UV-Vis absorbance (using the benzyl ring's absorbance at ~258 nm) to validate the exact working concentration.

Sources

Technical Support Center: Optimizing the Stability of Z-DL-leucine amide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers working with Z-DL-leucine amide (Carbobenzoxy-DL-leucine amide). While the benzyloxycarbonyl (Cbz or Z) protecting group is a robust staple in peptide chemistry[], its incorporation significantly alters the physicochemical properties of the parent amino acid.

Below, we provide field-proven troubleshooting strategies to address the three primary modes of instability encountered in solution: physical aggregation, chemical hydrolysis, and enzymatic degradation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my Z-DL-leucine amide solution become cloudy or form a precipitate shortly after preparation?

The Causality: This is a physical stability issue driven by hydrophobicity. Z-DL-leucine amide has a highly lipophilic profile due to the combination of the aromatic Cbz protecting group and the isobutyl side chain of leucine. In purely aqueous buffers, the molecule disrupts the hydrogen-bonding network of water, forcing a thermodynamically unfavorable entropy decrease. This drives the molecules to aggregate, resulting in poor aqueous solubility (often calculated at 1.15 mg/mL)[2]. The Solution: Do not dissolve the powder directly in aqueous buffers. Instead, utilize a co-solvent system. Prepare a highly concentrated master stock in an aprotic organic solvent like 100% DMSO or DMF. When diluting into your final assay buffer, ensure the final organic solvent concentration is maintained between 2% and 10% (v/v), depending on the required peptide concentration.

Q2: What are the optimal pH and temperature conditions to prevent spontaneous chemical degradation?

The Causality: Chemical degradation of Z-DL-leucine amide primarily occurs via the hydrolysis of the C-terminal amide bond or the cleavage of the Cbz group. The Cbz carbamate linkage is remarkably stable under mild basic and acidic conditions, which is why it is frequently used for orthogonal protection in peptide synthesis[3][4]. However, the C-terminal primary amide is susceptible to base-catalyzed hydrolysis (yielding Z-DL-leucine and ammonia) at pH > 9, and acid-catalyzed hydrolysis at pH < 4. Furthermore, extreme acidic conditions (e.g., strong Lewis acids or HBr) can prematurely cleave the Cbz group[3]. The Solution: Maintain the working solution in a tightly buffered environment (e.g., HEPES, Tris, or PBS) at pH 6.5 to 7.5 . To minimize the thermodynamic kinetic energy that drives hydrolysis, store working aliquots at 4°C and long-term stocks at -20°C.

Q3: I am using Z-DL-leucine amide in a cell lysate assay, and my compound is disappearing. How do I stabilize it?

The Causality: This is a biological stability issue. While the Cbz group protects the N-terminus from classical aminopeptidases, the C-terminal amide is a prime target for endogenous amidases and certain non-specific proteases present in complex biological matrices (e.g., tissue extracts, serum, or latex)[5]. The Solution: If your assay is not specifically designed to measure the cleavage of this amide bond, you must actively inhibit background enzymatic activity. Supplement your biological matrix with a broad-spectrum protease inhibitor cocktail (containing EDTA for metalloproteases and specific amidase inhibitors) prior to introducing the Z-DL-leucine amide.

Part 2: Quantitative Stability Parameters

The following table summarizes the critical parameters for maintaining the integrity of Z-DL-leucine amide in solution.

ParameterOptimal Range / ConditionCritical Threshold (Degradation Risk)Mechanistic Rationale
Co-Solvent (DMSO/DMF) 5% - 10% (v/v) in final buffer< 2% (v/v)Prevents hydrophobic aggregation and micro-precipitation.
Buffer pH 6.5 - 7.5pH < 4.0 or pH > 9.0Prevents acid/base-catalyzed hydrolysis of the amide bond[3].
Storage Temperature -20°C (Stock), 4°C (Working)> 25°C (Prolonged)Reduces kinetic energy for spontaneous hydrolysis.
Freeze-Thaw Cycles 3 cycles> 5 cyclesRepeated thermal shock induces irreversible crystallization.
Light Exposure Amber vials / Dark storageDirect UV exposurePrevents slow photo-oxidation of the aromatic Cbz ring.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of a Self-Validating, Stable Z-DL-leucine amide Solution

This protocol ensures the creation of a stable solution by preventing local supersaturation and chemical degradation.

Phase 1: Master Stock Preparation (100 mM)

  • Weighing: Accurately weigh 26.43 mg of Z-DL-leucine amide powder (MW: 264.32 g/mol ) into a sterile, light-protected (amber) microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

    • Self-Validation Checkpoint: Hold the tube to the light. The solution must be completely optically clear. If any particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot the master stock into 50 µL fractions to avoid repeated freeze-thaw cycles. Store at -20°C.

Phase 2: Aqueous Working Solution Preparation (1 mM)

  • Buffer Prep: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.2). Ensure the buffer is pre-chilled to 4°C.

  • Dilution: Place 990 µL of the chilled buffer on a magnetic stirrer at medium speed.

  • Dropwise Addition (Critical Step): Using a micropipette, add 10 µL of the 100 mM DMSO stock solution dropwise directly into the vortex of the stirring buffer.

    • Causality: Rapid injection into a static buffer causes localized regions of high peptide/low solvent concentration, triggering instant micro-precipitation. Dropwise addition into a dynamic vortex ensures instantaneous dispersion.

  • Equilibration: Allow the solution to stir for 2 minutes before use in your assay.

Part 4: Degradation Pathways & Stabilization Workflows

The following diagram illustrates the logical relationship between environmental stressors, their resulting degradation pathways, and the recommended stabilization strategies.

G ZLeu Z-DL-leucine amide (In Solution) Aqueous Aqueous Media (Hydrophobic Stress) ZLeu->Aqueous pH Extreme pH / Heat (Chemical Stress) ZLeu->pH Bio Biological Matrices (Enzymatic Stress) ZLeu->Bio Precipitation Precipitation & Aggregation (Loss of Solubility) Aqueous->Precipitation Hydrolysis Amide / Cbz Hydrolysis (Covalent Bond Cleavage) pH->Hydrolysis Cleavage Amidase / Protease Cleavage (Biological Degradation) Bio->Cleavage Solvent Formulate with Co-solvents (e.g., 5-10% DMSO) Precipitation->Solvent Buffer Strict pH Control (6.5-7.5) & Cold Storage (4°C) Hydrolysis->Buffer Inhibitor Supplement with Protease Inhibitor Cocktails Cleavage->Inhibitor

Fig 1: Environmental stressors, degradation pathways, and stabilization strategies for Z-DL-leucine amide.

References

  • Isolation and Characterization of a Cysteine Protease from the Latex of Araujia hortorum Fruits SEDICI - Universidad Nacional de La Plata. URL:[Link]

Sources

Technical Support Center: Troubleshooting Peptide Coupling Reactions with Z-DL-Leucine Amide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis involving Z-DL-leucine amide (CAS: 33042-97-6). As a benzyloxycarbonyl (Cbz/Z) protected, amidated racemic amino acid, this compound serves as a critical intermediate in multi-step organic synthesis, drug development, and enzymatic resolution workflows[]. Because it is a racemic mixture (DL), it presents unique challenges and opportunities in stereoselective chemistry and peptide elongation[2].

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for the three most common workflows involving this compound.

Workflow 1: Synthesis of Z-DL-Leucine Amide (Amidation)

Context: Converting the free acid (Z-DL-Leu-OH) to its corresponding amide (Z-DL-Leu-NH2) requires an amine source (typically ammonium chloride) and a highly efficient coupling reagent to drive the condensation reaction[].

G A Z-DL-Leu-OH B Active Ester (HOBt/EDC) A->B EDC·HCl, HOBt DIPEA, DMF C Z-DL-Leu-NH2 B->C NH4Cl DIPEA

Workflow for the amidation of Z-DL-Leu-OH to Z-DL-Leu-NH2 using EDC/HOBt.

Standard Protocol: EDC/HOBt Mediated Amidation
  • Activation: Dissolve 1.0 eq of Z-DL-Leu-OH and 1.2 eq of HOBt in anhydrous DMF. Cool the reaction flask to 0°C. Add 1.2 eq of EDC·HCl. Stir for 30 minutes to form the active ester intermediate.

  • Amidation: Add 2.0 eq of NH₄Cl and 4.0 eq of DIPEA (N,N-Diisopropylethylamine) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

  • Self-Validation: Monitor reaction completion via TLC (Hexane:EtOAc 1:1). The product will be UV active due to the aromatic Z-group[].

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why am I getting low yields and difficult purifications when using DCC instead of EDC? A (Causality): DCC generates dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in most organic solvents and water. Because Z-DL-leucine amide is also relatively non-polar, it often co-crystallizes with DCU, making purification exceptionally difficult. EDC·HCl is specifically chosen because it generates a water-soluble urea byproduct (EDU) that is easily and completely removed during the standard aqueous workup, ensuring high recovery of the pure amide[].

Q: Is racemization at the alpha-carbon a concern during this activation step? A: No. Because the starting material (Z-DL-Leu-OH) is already a racemic mixture (a 1:1 ratio of D and L enantiomers), preserving stereochemical integrity during this specific activation step is moot. However, HOBt is still strictly required to suppress other side reactions, such as the dehydration of the newly formed primary amide into a nitrile.

Workflow 2: N-Terminal Deprotection and Subsequent Coupling

Context: To use the leucine moiety as an amine nucleophile in subsequent peptide elongation, the Z-group must be removed to yield the free amine (H-DL-Leu-NH2)[].

G A Z-DL-Leu-NH2 B H-DL-Leu-NH2 A->B H2, Pd/C MeOH C Fmoc-AA-DL-Leu-NH2 B->C Fmoc-AA-OH, HATU DIPEA, DMF

Catalytic hydrogenolysis of Z-DL-Leu-NH2 and subsequent peptide coupling.

Standard Protocol: Catalytic Hydrogenolysis
  • Setup: Dissolve Z-DL-Leu-NH2 in methanol. Carefully add 10% w/w Pd/C (Palladium on Carbon) under a strict Argon/N₂ atmosphere to prevent combustion.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon). Stir vigorously at room temperature for 2-4 hours.

  • Self-Validation: Spot the reaction mixture on TLC and stain with Ninhydrin. A deep purple/blue spot confirms the successful generation of the free primary amine (H-DL-Leu-NH2).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as active Pd/C will ignite in the air.

  • Coupling: Concentrate the filtrate and immediately dissolve in DMF. Add your next amino acid (e.g., Fmoc-AA-OH), HATU (1.1 eq), and DIPEA (2.0 eq) to form the new peptide bond.

Troubleshooting & FAQs

Q: The subsequent coupling reaction is failing, and I am recovering unreacted H-DL-Leu-NH2. What went wrong? A (Causality): This failure is typically caused by amine salt formation. If the deprotection was successful but coupling failed, the free amine likely formed a stable carbonate salt upon prolonged exposure to atmospheric CO₂. Primary amino acid amides are highly nucleophilic and readily scavenge carbon dioxide. Always use the free amine immediately after concentration, or store it strictly under inert gas.

Q: Can I use standard TFA (Trifluoroacetic acid) to remove the Z-group? A: No. The benzyloxycarbonyl (Z/Cbz) group is highly stable to mild acids like TFA. It requires strong acids (like HBr/Acetic acid or liquid HF) or catalytic hydrogenolysis for effective removal[]. Hydrogenolysis is the preferred method as it is orthogonal to many other protecting groups and avoids harsh acidic conditions.

Workflow 3: Enzymatic Resolution of Z-DL-Leucine Amide

Context: Z-DL-leucine amide is frequently utilized as a substrate for enzymatic resolution to isolate enantiopure derivatives, leveraging the stereospecificity of proteases like papain[].

G A Z-DL-Leu-NH2 B Papain Enzyme (Aqueous Buffer, pH 6.5) A->B C Z-L-Leu-OH (Hydrolyzed) B->C L-enantiomer specific D Z-D-Leu-NH2 (Unreacted) B->D D-enantiomer resistant

Papain-catalyzed stereoselective enzymatic resolution of Z-DL-leucine amide.

Standard Protocol: Papain-Catalyzed Hydrolysis
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 6.5) containing 5 mM L-cysteine and 2 mM EDTA. Note: Cysteine and EDTA are required to reduce and stabilize the active-site sulfhydryl group of papain.

  • Reaction: Suspend Z-DL-Leu-NH2 in the buffer. Add activated papain enzyme.

  • Incubation: Incubate at 37°C for 24-48 hours with gentle, continuous shaking.

  • Validation & Separation: The enzyme selectively hydrolyzes the L-enantiomer to the free acid (Z-L-Leu-OH), leaving the D-enantiomer (Z-D-Leu-NH2) completely intact. Adjust the pH to 9.0 and extract with EtOAc to recover the unreacted Z-D-Leu-NH2. Subsequently, acidify the aqueous layer to pH 2.0 and extract with EtOAc to recover the pure Z-L-Leu-OH.

Troubleshooting & FAQs

Q: Why did my enzymatic resolution yield a racemic mixture instead of enantiopure products? A (Causality): The pH of the reaction likely drifted outside the optimal window. Papain's active site relies on a cysteine-histidine catalytic dyad that is highly pH-dependent. During the hydrolysis of the amide, ammonia is released into the solution, which can raise the pH. If the pH shifts significantly, the enzyme may lose its strict stereoselectivity or denature entirely. Always use a sufficiently concentrated buffer or implement an automated pH stat during the incubation.

Quantitative Data: Reagent Comparison for Amidation

The choice of coupling reagent directly impacts the yield, purity, and post-reaction workup difficulty when synthesizing Z-DL-leucine amide[5].

Coupling ReagentAdditive RequiredByproduct SolubilityTypical Yield (%)Post-Reaction Workup Difficulty
EDC·HCl HOBtWater-soluble (EDU)85 - 95%Low (Simple aqueous extraction)
HATU NoneWater-soluble90 - 98%Low (Highly efficient, but expensive for bulk)
Mixed Anhydride NMM / IBCFGas (CO₂), Alcohol75 - 85%Moderate (Highly temperature sensitive)
DCC HOBtInsoluble (DCU)60 - 75%High (Requires extensive filtration/chromatography)

References

  • Z-Dl-leu-nh2 | CID 5147892 , PubChem (nih.gov). Available at:[Link]

  • Rare Organics & Biochemicals , indofinechemical.com. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Z-DL-Leucine Amide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered when utilizing Z-DL-leucine amide as a building block in your synthetic workflows. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your peptide synthesis projects.

Introduction

Z-DL-leucine amide is a valuable reagent in peptide synthesis, offering a protected and activated form of leucine. The benzyloxycarbonyl (Z) group provides robust N-terminal protection, while the C-terminal amide can be a desired feature in the final peptide or serve as a precursor for further modifications. However, like any chemical transformation, its use is not without potential challenges. This guide will address the most common side reactions—diketopiperazine formation, racemization, and coupling reagent-related side products—providing in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using Z-DL-leucine amide?

A1: The three most common side reactions to monitor are:

  • Diketopiperazine (DKP) Formation: Cyclization of a dipeptide amide to form a stable six-membered ring, leading to chain termination.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the leucine residue. While you are starting with a DL-racemic mixture, understanding and controlling factors that promote racemization is crucial to prevent unintended changes in the enantiomeric ratio during coupling.

  • N-Acylurea Formation: An unproductive rearrangement of the O-acylisourea intermediate formed during carbodiimide-mediated coupling, which can lead to lower yields.

Q2: Does the C-terminal amide of Z-DL-leucine amide present any unique challenges?

A2: Yes, the C-terminal amide can influence the propensity for certain side reactions. Specifically, once Z-DL-leucine amide is coupled to a second amino acid, the resulting dipeptide amide can be more susceptible to diketopiperazine formation compared to its corresponding C-terminal ester counterpart due to the nature of the leaving group in the cyclization step.

Q3: What is the significance of starting with a "DL" racemic mixture?

A3: Starting with Z-DL-leucine amide means you are introducing both the D- and L-enantiomers of leucine into your synthesis. This is often intentional for creating peptide libraries or for specific applications where a racemic mixture is desired. However, it is critical to be aware that the coupling conditions themselves can still promote further racemization, potentially altering the initial 1:1 ratio of D- and L-leucine incorporation.

Troubleshooting Guides

Issue 1: Diketopiperazine (DKP) Formation

Symptom: You observe a significant peak in your HPLC analysis corresponding to the mass of a cyclic dipeptide, and your desired peptide yield is low, especially in the early stages of synthesis.

Causality: Diketopiperazine formation is an intramolecular cyclization that is particularly favorable at the dipeptide stage.[1][2][3] The free N-terminal amine of the second amino acid attacks the amide bond of the first residue (in this case, the leucine amide), leading to the formation of a stable 2,5-diketopiperazine ring and termination of the peptide chain.[1][3][4] This is especially prevalent when proline or other amino acids that favor a cis-amide bond are in the second position.[3]

Troubleshooting Workflow:

DKP_Troubleshooting start Low Yield & DKP Peak Observed check_sequence Is the second residue Proline or Glycine? start->check_sequence strategy1 Strategy 1: Couple a Pre-formed Dipeptide check_sequence->strategy1 Yes strategy2 Strategy 2: Use a Hindered Resin check_sequence->strategy2 No/Still an issue end_node DKP Formation Minimized strategy1->end_node strategy3 Strategy 3: In Situ Neutralization strategy2->strategy3 strategy3->end_node

Caption: Troubleshooting workflow for DKP formation.

Solutions:

  • Couple a Pre-formed Dipeptide: If the sequence allows, synthesize the dipeptide unit corresponding to the first two amino acids separately and then couple it to the resin or the next amino acid. This bypasses the vulnerable dipeptide stage on the solid support.

  • Utilize a Sterically Hindered Resin: For solid-phase peptide synthesis (SPPS), using a resin with a bulky linker, such as 2-chlorotrityl chloride resin, can sterically hinder the intramolecular cyclization required for DKP formation.[2]

  • In Situ Neutralization Protocols: In Boc-based synthesis, employing in situ neutralization protocols can help to suppress DKP formation.[2]

  • Simultaneous Deprotection and Coupling: A more advanced technique involves the hydrogenolysis of the Z-group in the presence of an activated amino acid derivative, which can trap the reactive dipeptide before it has a chance to cyclize.[1]

Issue 2: Racemization

Symptom: Your final peptide product shows diastereomeric impurities upon chiral HPLC analysis, or you observe peak broadening in your standard HPLC.

Causality: Racemization during peptide bond formation primarily occurs through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization of the activated carboxylic acid.[5] Both pathways lead to a loss of stereochemistry at the α-carbon. Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly influence the extent of racemization.[5]

Troubleshooting Workflow:

Racemization_Troubleshooting start Diastereomeric Impurities Detected check_coupling Review Coupling Reagent & Additives start->check_coupling check_base Evaluate Base Strength & Steric Hindrance check_coupling->check_base check_temp Assess Reaction Temperature check_base->check_temp end_node Racemization Minimized check_temp->end_node

Caption: Troubleshooting workflow for racemization.

Solutions:

  • Choice of Coupling Reagent and Additives:

    • When using carbodiimides like DCC or DIC, the addition of a racemization suppressant is crucial.[5] HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), and OxymaPure are highly effective additives.[5][6][7]

    • Uronium/aminium-based coupling reagents such as HBTU, HATU, and HCTU are generally preferred for minimizing racemization, especially for sensitive amino acids.[8]

  • Base Selection:

    • Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).[5]

    • Use the minimum necessary amount of base.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Solvent Choice: The polarity of the solvent can play a role. While DMF is common, in some cases, a less polar solvent may reduce racemization, but be mindful of solubility issues.

Coupling SystemRelative Racemization RiskRecommended Use
DCC/DIC aloneHighNot recommended without additives
DCC/DIC + HOBt/OxymaLowStandard, cost-effective method
HBTU/HATU + DIEAVery LowFor difficult couplings and sensitive residues
T3PLowEfficient with minimal side products[9]
Issue 3: N-Acylurea Formation

Symptom: You observe a byproduct with a mass corresponding to your Z-DL-leucine plus the carbodiimide used, and the overall yield of your desired peptide is reduced.

Causality: This side reaction is specific to the use of carbodiimide coupling reagents (e.g., DCC, DIC). The highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable and unreactive N-acylurea.[10][11][12] This consumes the activated amino acid, preventing it from coupling to the growing peptide chain.[11][12]

Troubleshooting Workflow:

NAcylurea_Troubleshooting start N-Acylurea Byproduct Detected check_additives Are you using HOBt or Oxyma? start->check_additives strategy1 Incorporate Additives check_additives->strategy1 No strategy2 Pre-activation Protocol check_additives->strategy2 Yes end_node N-Acylurea Formation Minimized strategy1->end_node strategy3 Alternative Coupling Reagent strategy2->strategy3 strategy3->end_node

Caption: Troubleshooting workflow for N-acylurea formation.

Solutions:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use additives like HOBt or Oxyma. These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards the rearrangement but still sufficiently reactive for aminolysis.

  • Pre-activation: Pre-activating the Z-DL-leucine amide with the carbodiimide and additive for a short period (1-5 minutes) before adding it to the amine component can minimize the time the O-acylisourea intermediate is present and susceptible to rearrangement.

  • Alternative Coupling Reagents: If N-acylurea formation remains a persistent issue, consider switching to a non-carbodiimide coupling reagent such as HBTU, HATU, or T3P.[8][9]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Z-DL-leucine amide.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Z-DL-leucine amide (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF.

    • Add DIC (1.5 eq) to the solution.

    • Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated mixture to the reaction vessel containing the deprotected peptide-resin or amine component.

    • Allow the reaction to proceed at 0 °C for 2-4 hours, or until a negative Kaiser test is obtained for solid-phase synthesis.

  • Washing:

    • For SPPS, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Detection of Diketopiperazine (DKP) Formation
  • Sample Preparation:

    • After the second amino acid has been coupled and deprotected, take a small sample of the resin.

    • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis:

    • Analyze the crude cleavage product by LC-MS.

    • Look for a mass corresponding to the cyclized dipeptide. The expected mass will be the sum of the molecular weights of the two amino acid residues minus two molecules of water.

Side Reactions of the Z-Protecting Group

While generally stable, the benzyloxycarbonyl (Z) group can be susceptible to certain side reactions under specific conditions.

  • Hydantoin Formation: In the presence of a strong base, a Z-protected dipeptide can cyclize to form a hydantoin derivative, which can lead to racemization.[13] This is less common under standard peptide synthesis conditions but is something to be aware of, especially in solution-phase synthesis with prolonged exposure to basic conditions.

  • Incomplete Cleavage: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. Incomplete cleavage can result in a mixed product. Ensure your cleavage conditions are optimized for your specific peptide sequence.

Conclusion

Successfully navigating the complexities of peptide synthesis requires a deep understanding of potential side reactions and how to mitigate them. By being vigilant for the formation of diketopiperazines, taking proactive steps to prevent racemization, and choosing the appropriate coupling strategies to avoid N-acylurea formation, you can significantly improve the yield and purity of your target peptides when using Z-DL-leucine amide. This guide provides a foundation for troubleshooting, but always remember that each peptide sequence is unique and may require specific optimization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • G. L. Stahl, R. Walter, C. W. Smith. (1979). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Perkin Trans. 1, 1979, 1177-1181.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • T. Fukuyama, et al. (2024). Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. Organic Letters.
  • S. Faramarzi, et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands.
  • F. Albericio, et al. (2007). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry.
  • Y. Ye, et al. (2022).
  • M. Bodanszky, J. C. Tolle, M. A. Bednarek, P. W. Schiller. (1981). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research.
  • Mesa Labs. (2016). SPPS Tips For Success Handout.
  • Wiley-VCH. (2005). Protection Reactions.
  • Y. Li, Y. Li. (2012). Side Reactions in Peptide Synthesis.
  • Houben-Weyl. (2004). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • M. Bodanszky, J. Z. Kwei. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research.
  • M. Bodanszky. (1993). Principles of Peptide Synthesis.
  • C. D. ´Hondt, et al. (2010). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.
  • X. Chen, et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science.

Sources

Technical Support Center: Z-DL-Leucine Amide Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Z-DL-leucine amide (also known as Cbz-DL-leucine amide). This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise, reproducible results when utilizing this protected amino acid derivative in peptide synthesis and biochemical assays.

By understanding the mechanistic causality behind storage degradation and solubility profiles, you can implement self-validating workflows that ensure high-fidelity experimental outcomes.

Part 1: Quantitative Physicochemical Data

Before handling the reagent, establish a baseline of its physicochemical properties. Deviations from these metrics during your quality control checks are the first indicators of reagent degradation.

PropertySpecification / ValueClinical / Synthetic Relevance
CAS Number 33042-97-6 [2]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₄H₂₀N₂O₃ [3]Essential for accurate molarity and yield calculations.
Molecular Weight 264.32 g/mol [3]Used for stoichiometric balancing in peptide coupling.
Melting Point 129 - 135 °C [2]Critical QC Metric: Broadening indicates moisture/impurity.
Optimal Storage 0 - 8 °C (Inert Atmosphere) [2]Prevents slow hydrolysis of the terminal amide.
Purity Standard ≥ 98% (HPLC)[1]Required threshold to prevent side-reactions in synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: What are the optimal storage conditions to prevent degradation, and why do they matter?

The Causality: Z-DL-leucine amide contains a benzyloxycarbonyl (Cbz or Z) protecting group. While the Cbz group provides excellent stability under neutral conditions [1], the molecule as a whole is susceptible to slow oxidative and hydrolytic degradation if exposed to fluctuating temperatures and ambient humidity over time. The Solution: Store the compound at 0 to 8 °C [2] in a tightly sealed desiccator. For long-term storage (months to years), flushing the container with an inert gas (Argon or Nitrogen) is highly recommended to displace atmospheric oxygen and moisture. Self-Validating Check: Before initiating a critical synthesis, measure the melting point of your batch. A sharp melting point strictly within the 129-135 °C range confirms structural integrity [2]. If the melting point is depressed or broadened, the batch has likely absorbed moisture or degraded, and should be recrystallized prior to use.

Q2: I am experiencing solubility issues and unexpected precipitation when preparing stock solutions. How do I resolve this?

The Causality: Cbz-protected amino acids possess a unique physicochemical quirk: they can sometimes form eutectic mixtures with their salts or trace impurities [1]. These eutectic complexes have significantly altered lattice energies, making them notoriously difficult to dissolve in standard organic solvents. The Solution: Do not attempt to force dissolution with excessive heat, as this can trigger premature degradation. Instead, dissolve the compound in a polar aprotic solvent like Ethyl Acetate (EtOAc). If a stubborn suspension persists, apply a mild acidic wash (e.g., 1M HCl). The acid disrupts the eutectic complex, allowing the pure Cbz-amino acid derivative to fully solubilize into the organic layer [1].

Q3: What is the safest and most efficient method for removing the Cbz protecting group?

The Causality: The Cbz group is designed to shield the amino moiety during condensation reactions. It is highly resistant to basic conditions but is highly labile to hydrogenolysis. The Solution: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard [1]. It selectively cleaves the benzyl-oxygen bond under mild, neutral conditions, releasing volatile byproducts (toluene and carbon dioxide) without risking the hydrolysis of the terminal leucine amide.

Part 3: Experimental Protocol - Cbz Deprotection via Hydrogenolysis

To ensure maximum yield and safety, follow this self-validating methodology for the deprotection of Z-DL-leucine amide.

Step 1: Reagent Preparation & Dissolution

  • Weigh the required mass of Z-DL-leucine amide and dissolve it in anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Self-Validation: Inspect the flask visually. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring the 1M HCl wash technique described in Q2.

Step 2: Catalyst Addition (Safety Critical)

  • Purge the reaction flask with Argon gas for 5 minutes.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w relative to the substrate).

  • Causality: Dry Pd/C can spontaneously ignite in the presence of oxygen and solvent vapors. The Argon blanket prevents combustion.

Step 3: Catalytic Hydrogenolysis

  • Evacuate the Argon and introduce Hydrogen gas (H₂) via a balloon or Parr shaker (1-2 atm).

  • Stir vigorously at room temperature for 2 to 4 hours.

  • Causality: The Pd/C catalyst adsorbs H₂, facilitating the cleavage of the Cbz group, safely off-gassing CO₂ and leaving the free DL-leucine amide in solution.

Step 4: Reaction Monitoring & Validation

  • Self-Validation: Perform Thin Layer Chromatography (TLC) every hour. The reaction is strictly deemed complete only when the UV-active starting material spot (Z-DL-leucine amide) completely disappears, as the deprotected aliphatic amide will not be UV-active.

Step 5: Filtration and Isolation

  • Filter the reaction mixture through a tightly packed Celite pad to safely trap the pyrophoric Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the pure, deprotected DL-leucine amide.

Part 4: Workflow Visualization

The following diagram maps the logical progression of handling Z-DL-leucine amide, from cold storage through to successful deprotection.

G Storage 1. Storage & Preservation (0-8°C, Argon Atmosphere) QC 2. Quality Control (Verify MP: 129-135°C) Storage->QC Pre-use verification Dissolution 3. Solubilization (EtOAc / MeOH + 1M HCl if needed) QC->Dissolution Validated batch Deprotection 4. Cbz Deprotection (H2 Gas, Pd/C Catalyst) Dissolution->Deprotection Fully solubilized reagent Isolation 5. Product Isolation (Celite Filtration & Evaporation) Deprotection->Isolation TLC confirmed completion

Caption: Logical workflow for handling, validating, and deprotecting Z-DL-leucine amide.

References

  • Z-Dl-leu-nh2 | C14H20N2O3 | CID 5147892 PubChem (National Institutes of Health) URL:[Link]

Validation & Comparative

Z-DL-Leucine Amide vs. Leupeptin: A Mechanistic and Experimental Guide to Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams optimizing protein purification pipelines or developing targeted therapeutics (such as antivirals targeting viral main proteases)[1]. A recurring challenge in these workflows is the precise selection of protease inhibitors. While broad-spectrum commercial cocktails are ubiquitous, understanding the structural and mechanistic differences between individual inhibitory molecules is critical for assay validation, structural biology, and rational drug design.

This guide provides an objective, data-driven comparison between two distinct classes of molecules: Leupeptin (a potent, naturally occurring tripeptide aldehyde) and Z-DL-leucine amide (a simple, synthetic amino acid derivative).

Mechanistic Divergence: The Causality of Inhibition

To understand why these two molecules perform differently, we must examine their interaction dynamics within the protease active site. The efficacy of an inhibitor is dictated not just by its affinity, but by its chemical mechanism of action.

Leupeptin: The Transition-State Mimic

Leupeptin (Acetyl-L-leucyl-L-leucyl-L-argininal) is a highly potent, reversible inhibitor of serine and cysteine proteases[2]. Its efficacy is rooted in its sophisticated structure. The extended tripeptide backbone (Leu-Leu-Arg) provides high-affinity interactions with the S1, S2, and S3 subsites of the target enzyme. More importantly, its C-terminal aldehyde acts as a reactive "warhead." Binding proceeds via a two-step mechanism:

  • Initial Encounter: Formation of a non-covalent complex ( E+I⇌EI ).

  • Covalent Trapping: Nucleophilic attack by the active site serine (or cysteine) on the aldehyde carbon, forming a covalent but reversible hemiacetal (or thiohemiacetal) adduct ( EI⇌EI∗ )[3].

This transition-state mimicry drops the dissociation constant ( Kd​ ) into the low nanomolar range, effectively neutralizing the enzyme[3].

Z-DL-Leucine Amide: The Steric Decoy

Z-DL-leucine amide (N-Cbz-DL-leucineamide) is a single amino acid protected by a lipophilic benzyloxycarbonyl (CBZ) group[]. Lacking both an extended peptide sequence for subsite specificity and a reactive electrophilic warhead, it cannot form a covalent adduct. Instead, it acts as a weak competitive inhibitor or a decoy substrate for specific amidases. Its inhibition relies purely on transient steric occlusion of the active site, resulting in millimolar Ki​ values—orders of magnitude weaker than leupeptin.

Mechanism cluster_leupeptin Leupeptin (Covalent Reversible) cluster_zleu Z-DL-leucine amide (Weak Competitive) E1 Protease (Active Ser/Cys) EI Non-covalent Complex (EI) E1->EI + I1 I1 Leupeptin (Aldehyde) I1->EI EI_star Hemiacetal Adduct (EI*) EI->EI_star k+2 / k-2 E2 Protease (Active Ser/Cys) EI2 Transient Complex E2->EI2 + I2 I2 Z-DL-leucine amide I2->EI2

Mechanistic comparison of Leupeptin (covalent adduct) vs. Z-DL-leucine amide (transient binding).

Quantitative Performance Comparison

The structural differences between these two compounds translate directly into their experimental performance. Table 1 summarizes their kinetic and physical properties.

ParameterLeupeptin HemisulfateZ-DL-Leucine Amide
Chemical Nature Tripeptide aldehyde (Ac-Leu-Leu-Arg-al)CBZ-protected amino acid amide
Mechanism of Action Covalent, reversible transition-state analogWeak competitive / Steric decoy
Target Proteases Broad (Trypsin, Calpain, Cathepsin B, Mpro)[1][2]Narrow (Specific amidases/aminopeptidases)
Ki​ for Trypsin ~35 nM[2]> 1 mM (Negligible)
Ki​ for Cathepsin B ~6 nM[2]> 1 mM (Negligible)
Solubility Highly water-soluble (Aqueous buffers)Requires organic solvents (e.g., DMSO)[]
Primary Use Case Protein extraction, cell culture protectionBaseline control, intermediate synthesis

Experimental Validation: Self-Validating Protocol

Comparative Fluorogenic Protease Inhibition Assay

Objective: To quantitatively determine the IC50​ and Ki​ of Leupeptin vs. Z-DL-leucine amide against bovine trypsin.

Step 1: Reagent Preparation

  • Leupeptin: Dissolve in ddH2​O to a 10 mM stock.

  • Z-DL-leucine amide: Dissolve in 100% DMSO to a 100 mM stock.

  • Causality Check: The bulky benzyloxycarbonyl (CBZ) group renders Z-DL-leucine amide highly lipophilic[]. Attempting to dissolve it directly in aqueous buffer will cause precipitation, leading to artificially low calculated inhibition.

Step 2: Enzyme-Inhibitor Pre-incubation

  • In a black 96-well microplate, mix 1 nM Bovine Trypsin with varying concentrations of inhibitors (Leupeptin: 0.1 nM – 1 µM; Z-Leu-NH2: 1 µM – 10 mM) in Assay Buffer (Tris-HCl, pH 8.2, 20 mM CaCl2​ ).

  • Incubate at 15°C for 30 minutes.

  • Causality Check: Leupeptin exhibits slow, tight-binding kinetics. The formation of the hemiacetal covalent bond ( EI∗ ) is a time-dependent step[3]. Skipping pre-incubation will capture only the initial non-covalent encounter ( EI ), drastically underestimating Leupeptin's true potency.

Step 3: Reaction Initiation

  • Add 10 µM of a fluorogenic substrate (e.g., Z-Arg-AMC) to all wells to initiate the reaction.

Step 4: Kinetic Measurement

  • Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) from the linear slope of the RFU vs. time plot.

Step 5: Data Analysis

  • Plot fractional activity ( vi​/v0​ ) against inhibitor concentration.

  • Causality Check: Because Leupeptin is a tight-binding inhibitor ( Ki​ is near the enzyme concentration), standard Michaelis-Menten assumptions ( [I]≫[E] ) fail. You must fit Leupeptin data using the Morrison equation to account for inhibitor depletion. Conversely, Z-DL-leucine amide data can be fitted using standard competitive inhibition models.

Workflow Step1 Step 1: Reagent Preparation Leupeptin in H2O Z-Leu-NH2 in DMSO Step2 Step 2: Pre-incubation Incubate Enzyme + Inhibitor (30 min, 15°C) Step1->Step2 Step3 Step 3: Reaction Initiation Add Fluorogenic Substrate (e.g., Z-Arg-AMC) Step2->Step3 Step4 Step 4: Kinetic Measurement Monitor Fluorescence (Ex:380nm/Em:460nm) Step3->Step4 Step5 Step 5: Data Analysis Fit Leupeptin to Morrison Eq. Z-Leu to M-M Eq. Step4->Step5

Self-validating workflow for comparative fluorogenic protease inhibition assay.

Conclusion

For robust, broad-spectrum protection of proteins during lysis, or for potent inhibition of serine/cysteine proteases in therapeutic models, Leupeptin is the undisputed choice due to its transition-state mimicry and covalent mechanism[5]. Z-DL-leucine amide , while largely ineffective as a general protease inhibitor, serves as a valuable baseline control, a structural probe for mapping active site sterics, or an intermediate in peptide synthesis.

References

  • Source: nih.
  • Source: selleckchem.
  • Source: nih.
  • Source: mdpi.
  • Source: bocsci.

Sources

Comparative Guide: MG132 vs. Z-DL-Leucine Amide in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

As a Senior Application Scientist, I frequently encounter experimental designs where the specificity of a small-molecule inhibitor is called into question. When studying the ubiquitin-proteasome system (UPS), is the gold-standard reversible inhibitor. However, establishing true mechanistic causality requires ruling out off-target effects caused by the compound's lipophilicity or protecting groups.

This guide provides an in-depth comparison between the potent proteasome inhibitor MG132 and its structural analog, , which serves as an essential negative control. By integrating these two compounds into a self-validating experimental system, researchers can definitively isolate the biological effects of proteasome inhibition.

Mechanistic Causality: Why Structure Dictates Function

The 20S core particle of the proteasome relies on the N-terminal threonine (Thr1) of its catalytic β-subunits (specifically the β5 chymotrypsin-like subunit) to execute a nucleophilic attack on the peptide bonds of ubiquitinated substrates.

MG132 (Z-Leu-Leu-Leu-CHO): The Active Pharmacophore

MG132 is a synthetic peptide aldehyde. Its efficacy is driven by two distinct structural features:

  • Tripeptide Backbone (Leu-Leu-Leu): The hydrophobic leucine side chains perfectly occupy the S1, S2, and S3 binding pockets of the β5 subunit, providing high-affinity spatial anchoring.

  • Electrophilic Warhead (C-terminal Aldehyde): Once anchored, the aldehyde group undergoes a nucleophilic attack by the hydroxyl group of the catalytic Thr1, forming a reversible covalent hemiacetal adduct . This effectively paralyzes the proteasome's proteolytic activity.

Z-DL-Leucine Amide (Z-Leu-NH2): The Negative Control

Z-DL-leucine amide consists of a single leucine residue protected by a benzyloxycarbonyl (Z/Cbz) group, terminating in an amide. It fails to inhibit the proteasome because:

  • Lack of Steric Engagement: A single amino acid cannot bridge the multi-pocket active site of the 20S proteasome.

  • Inert Terminus: The C-terminal amide is unreactive. It cannot form a hemiacetal bond with Thr1.

By using Z-DL-leucine amide as a baseline comparator, you prove that any observed cellular phenotype (e.g., apoptosis or autophagy activation) is strictly due to the peptide-aldehyde interaction, rather than non-specific toxicity from the Cbz group or the leucine side chain.

Mechanism Proteasome 20S Proteasome Catalytic Thr1 (β5 Subunit) MG132 MG132 (Z-LLL-CHO) Tripeptide + Aldehyde MG132->Proteasome Hemiacetal Bond (Potent Inhibition) ZLeu Z-DL-leucine amide Single AA + Amide ZLeu->Proteasome No Reaction (Negative Control)

Fig 1: Binding mechanism of MG132 vs Z-DL-leucine amide at the 20S proteasome active site.

Quantitative Data Comparison

The stark contrast in their biological activity is reflected in their chemical properties and IC50 values.

ParameterMG132Z-DL-Leucine Amide
Chemical Name Z-Leu-Leu-Leu-alZ-DL-Leu-NH2
CAS Number 133407-82-633042-97-6
Molecular Weight 475.6 g/mol 264.32 g/mol
Pharmacophore Tripeptide + C-terminal AldehydeSingle Amino Acid + C-terminal Amide
Target Affinity 20S Proteasome (β5), CalpainsNone (Structural Negative Control)
Proteasome IC50 ~100 nMInactive (>100 μM)
Mechanism of Action Reversible covalent (Hemiacetal)Non-binding

Self-Validating Experimental Protocol: Fluorogenic Proteasome Assay

To guarantee trustworthiness in your data, every proteasome inhibition assay must be a self-validating system. By running MG132 and Z-DL-leucine amide in parallel against a fluorogenic substrate (Suc-LLVY-AMC), you internally control for solvent artifacts and non-specific binding.

Step-by-Step Methodology
  • Cell Lysis (Non-Denaturing):

    • Harvest cells and lyse in a native buffer (50 mM HEPES pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).

    • Critical Insight:Do not use PMSF or standard protease inhibitor cocktails, as serine protease inhibitors can cross-react with the 20S proteasome and confound your baseline.

  • Compound Preparation:

    • Reconstitute both MG132 and Z-DL-leucine amide in anhydrous DMSO to a 10 mM stock.

    • Dilute in assay buffer to yield final working concentrations ranging from 100 nM to 10 μM.

  • Lysate Incubation:

    • Add 10–20 μg of total protein lysate per well in a 96-well black opaque plate.

    • Treat with MG132, Z-DL-leucine amide, or DMSO (vehicle control). Incubate at 37°C for 30 minutes to allow the hemiacetal equilibrium to establish.

  • Substrate Addition:

    • Add 50 μM of the chymotrypsin-like substrate Suc-LLVY-AMC to all wells.

  • Kinetic Readout:

    • Measure the release of free AMC fluorophore immediately using a microplate reader (Excitation: 380 nm / Emission: 460 nm) in kinetic mode for 60 minutes at 37°C.

Workflow Step1 1. Cell Lysis (Native buffer, NO protease inhibitors) Step2 2. Compound Incubation (MG132 vs. Z-DL-Leu-NH2 vs. DMSO) Step1->Step2 Step3 3. Fluorogenic Substrate Addition (Suc-LLVY-AMC) Step2->Step3 Step4 4. Kinetic Readout (Ex: 380 nm / Em: 460 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Specificity) Step4->Step5

Fig 2: Self-validating fluorogenic assay workflow for quantifying proteasome inhibition.

Field-Proven Insights & Pitfalls

  • Aldehyde Oxidation (The MG132 Pitfall): The C-terminal aldehyde of MG132 is highly susceptible to oxidation, converting it into an inactive carboxylic acid. Always store aliquots at -80°C, minimize freeze-thaw cycles, and discard aqueous dilutions after 24 hours.

  • Calpain Cross-Reactivity: MG132 is not perfectly selective; it also inhibits calpains (IC50 ~1.2 μM). If your cellular model relies heavily on calcium-dependent signaling, use Z-DL-leucine amide to rule out baseline Cbz-peptide toxicity, but consider supplementing with a boronate-based inhibitor (like Bortezomib) to distinguish proteasome vs. calpain effects.

  • Solubility Artifacts: Z-DL-leucine amide can precipitate if introduced too rapidly into cold aqueous buffers. Ensure complete dissolution in DMSO at room temperature before performing serial dilutions.

References

  • Z-Dl-leu-nh2 | C14H20N2O3 | CID 5147892 - PubChem, National Center for Biotechnology Information. Available at:[Link]

  • MG-132 | C26H41N3O5 | CID 462382 - PubChem, National Center for Biotechnology Information. Available at:[Link]

A Comparative Guide to Calpain Inhibitors: Calpeptin vs. Z-DL-leucine amide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, proteases play a pivotal role in a vast array of physiological and pathological processes. Among these, the calpain family of calcium-dependent cysteine proteases has garnered significant attention for its involvement in cellular functions ranging from signal transduction and cell motility to apoptosis and neurodegeneration.[1][2][3] The dysregulation of calpain activity is a hallmark of numerous diseases, including neurodegenerative disorders, ischemic injury, and certain cancers, making calpain inhibitors valuable tools for both basic research and therapeutic development.[1][2][3][4]

This guide provides an in-depth, objective comparison of two calpain inhibitors: the well-characterized and widely used calpeptin , and the less documented Z-DL-leucine amide . As a Senior Application Scientist, my aim is to equip you with the technical knowledge and experimental frameworks necessary to make informed decisions when selecting a calpain inhibitor for your research endeavors. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required to validate their performance.

Understanding the Players: A Head-to-Head Comparison

Calpeptin is a potent, cell-permeable dipeptide aldehyde that has been extensively studied and utilized as a calpain inhibitor.[5] In contrast, Z-DL-leucine amide, an N-protected amino acid derivative, is not prominently featured in scientific literature as a direct calpain inhibitor. While the benzyloxycarbonyl (Z) group and the leucine residue are common features in the design of some protease inhibitors, the efficacy of Z-DL-leucine amide against calpains is not well-established.[][7] This guide will therefore treat calpeptin as the established benchmark and outline a comprehensive experimental workflow to evaluate the potential efficacy of a compound like Z-DL-leucine amide.

Calpeptin: The Established Standard

Calpeptin, with the chemical structure N-benzyloxycarbonyl-L-leucyl-L-norleucinal, is a reversible and potent inhibitor of both major calpain isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain).[5][8] Its cell-permeable nature allows for its use in both in vitro and in vivo studies.[9][10][11]

Mechanism of Action: Calpeptin's inhibitory activity stems from its aldehyde group, which forms a reversible covalent bond with the active site cysteine residue of calpain, thereby blocking its proteolytic activity.[12]

Efficacy and Specificity: Calpeptin exhibits low nanomolar inhibitory potency against calpains. However, it is not entirely specific and has been shown to inhibit other cysteine proteases, such as cathepsin L, and some protein-tyrosine phosphatases.[5] This off-target activity is a critical consideration when interpreting experimental results.

Z-DL-leucine amide: An Uncharacterized Challenger

Z-DL-leucine amide is a derivative of the amino acid leucine, protected at the N-terminus by a benzyloxycarbonyl group.[][7] The "DL" designation indicates a racemic mixture of both D- and L-leucine enantiomers. While peptidyl structures containing Z-leucine have been explored in the design of calpain inhibitors, the specific efficacy of Z-DL-leucine amide is not documented in readily available scientific literature.[13][14][15] Therefore, a rigorous experimental evaluation is necessary to determine its potential as a calpain inhibitor.

Quantitative Efficacy Comparison

To objectively compare the efficacy of Z-DL-leucine amide against the established standard, calpeptin, a series of in vitro and cell-based assays are required. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify an inhibitor's potency. The following table presents the known inhibitory concentrations for calpeptin and provides a template for the data that should be generated for Z-DL-leucine amide.

InhibitorTargetIC50 / ID50 / KiSource
Calpeptin Calpain I (porcine erythrocytes)ID50: 52 nM[8]
Calpain II (porcine kidney)ID50: 34 nM[8]
Calpain I (human platelets)ID50: 40 nM[8][9]
PapainID50: 138 nM[8]
Cathepsin LPotent inhibitor[5]
Z-DL-leucine amide Calpain IData to be determined
Calpain IIData to be determined
Cathepsin BData to be determined
Caspase-3Data to be determined

Experimental Workflows for Comparative Analysis

To ensure the scientific integrity of a comparative study, a multi-faceted experimental approach is essential. The following protocols provide a robust framework for characterizing and comparing the efficacy and specificity of calpain inhibitors.

In Vitro Calpain Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified calpain in the presence of an inhibitor to determine the IC50 value.

Principle: A fluorogenic calpain substrate is cleaved by active calpain, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to calpain activity.

Workflow Diagram:

Calpain_Activity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitors (Calpeptin, Z-DL-leucine amide) C Add inhibitor dilutions to microplate wells A->C B Prepare reaction buffer with purified calpain enzyme D Add calpain enzyme to wells and incubate B->D C->D E Initiate reaction by adding fluorogenic substrate D->E F Measure fluorescence kinetically (Ex/Em = 400/505 nm) E->F G Plot % inhibition vs. log[inhibitor] F->G H Calculate IC50 value G->H

Caption: Workflow for in vitro calpain activity assay.

Step-by-Step Protocol:

  • Prepare Inhibitor Stock Solutions: Dissolve calpeptin and Z-DL-leucine amide in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to generate a range of concentrations.

  • Enzyme Preparation: Prepare a working solution of purified calpain-1 or calpain-2 in the assay buffer.

  • Assay Plate Setup: To a 96-well black microplate, add the diluted inhibitors. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).[16][17]

  • Enzyme Addition and Incubation: Add the calpain enzyme solution to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells to start the reaction.[16]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[16][17]

  • Data Analysis: Calculate the initial reaction rates (V) for each concentration. Determine the percentage of inhibition relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Calpain Activity Assay: Western Blot for Spectrin Breakdown

This assay assesses the inhibitor's ability to penetrate cells and inhibit endogenous calpain activity by monitoring the cleavage of a known intracellular calpain substrate, α-II-spectrin.

Principle: In response to stimuli that increase intracellular calcium, calpains cleave the 280 kDa α-II-spectrin into specific breakdown products (SBDPs) of 150 kDa and 145 kDa.[18][19] Caspase-3, another protease activated during apoptosis, also cleaves spectrin, but generates a distinct 120 kDa fragment (SBDP120) in addition to the 150 kDa fragment.[20] This allows for the simultaneous assessment of calpain and caspase-3 activity.

Workflow Diagram:

Spectrin_Cleavage_Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Culture cells (e.g., neuronal cells) to desired confluency B Pre-incubate cells with inhibitors (or vehicle control) A->B C Induce calpain activation (e.g., with a calcium ionophore) B->C D Lyse cells and determine protein concentration C->D E Perform SDS-PAGE and Western blotting D->E F Probe with anti-α-II-spectrin antibody E->F G Detect and quantify bands (280, 150, 145, 120 kDa) F->G H Normalize SBDPs to a loading control (e.g., actin) G->H I Compare SBDP levels between treatment groups H->I

Caption: Workflow for spectrin breakdown product analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y neuroblastoma or primary neurons) and grow to 70-80% confluency.

    • Pre-incubate the cells with various concentrations of calpeptin, Z-DL-leucine amide, or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187 or ionomycin) or another relevant stimulus for an appropriate duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for α-II-spectrin.[18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the intensity of the intact spectrin band (280 kDa) and the SBDPs (150, 145, and 120 kDa).[18][19]

    • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).

Specificity Assay: Caspase-3 Activity

To assess the specificity of the inhibitors, it is crucial to test their activity against other relevant proteases, such as caspases, which are often co-activated with calpains in apoptotic pathways.

Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is cleaved by active caspase-3, releasing a fluorescent or colored product.

Workflow Diagram:

Caspase_Activity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare cell lysates from apoptotically-induced cells C Add cell lysates to microplate wells A->C B Prepare serial dilutions of inhibitors D Add inhibitor dilutions (and a known caspase-3 inhibitor as a positive control) B->D C->D E Initiate reaction by adding caspase-3 substrate (e.g., Ac-DEVD-pNA) D->E F Measure absorbance (405 nm) or fluorescence E->F G Calculate % inhibition relative to untreated lysate F->G

Caption: Workflow for caspase-3 activity assay.

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells (e.g., Jurkat cells) with an apoptosis-inducing agent (e.g., staurosporine or etoposide) to activate caspase-3.[21]

  • Prepare Cell Lysates: Prepare cell lysates as described in the Western blot protocol.

  • Assay Procedure:

    • Add the cell lysates to a 96-well plate.

    • Add serial dilutions of calpeptin and Z-DL-leucine amide. Include a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control for inhibition.[21][22]

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[22][23]

    • Incubate at 37°C for 1-2 hours.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em of 380/460 nm (for AMC).[22][23]

    • Calculate the percentage of inhibition for each inhibitor concentration.

Conclusion and Recommendations

The selection of a calpain inhibitor requires a thorough understanding of its efficacy, specificity, and mechanism of action. Calpeptin serves as a potent, albeit not entirely specific, tool for investigating the roles of calpains. For a novel or less-characterized compound like Z-DL-leucine amide, a systematic and rigorous experimental evaluation is paramount. The workflows detailed in this guide provide a comprehensive framework for such a comparative analysis.

References

  • ResearchGate. Western blot analysis of spectrin breakdown products after treatment of... Available at: [Link]

  • ResearchGate. Western blot analysis of α-spectrin breakdown in cortical neurons.... Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • PMC. Therapeutic use of calpeptin in COVID-19 infection. Available at: [Link]

  • RayBiotech. Calpain Activity Assay Kit (Fluorometric). Available at: [Link]

  • PMC. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model. Available at: [Link]

  • PMC. Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis. Available at: [Link]

  • Via Medica Journals. Serum level of αII-spectrin breakdown products (SBDPs) as a potential marker of brain ischemia. Available at: [Link]

  • PMC. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Available at: [Link]

  • Spandidos Publications. Role of α-II-spectrin breakdown products in the prediction of the severity and clinical outcome of acute traumatic brain injury. Available at: [Link]

  • Digital Commons@Becker. Clinical significance of αII-spectrin breakdown products in cerebrospinal fluid after severe traumatic brain injury. Available at: [Link]

  • Springer Nature Experiments. Measurement of Calpain Activity In Vitro and In Situ Using a Fluorescent Compound andTau as Substrates. Available at: [Link]

  • PubMed. Novel Peptidyl Alpha-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. Available at: [Link]

  • ACS Publications. Rational Design of Calpain Inhibitors Based on Calpastatin Peptidomimetics | Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? Available at: [Link]

  • PubMed. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Available at: [Link]

  • ACS Publications. Novel Peptidyl α-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. Available at: [Link]

  • Chem-Impex. Z-L-leucine amide. Available at: [Link]

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A Researcher's Guide to Validating Calpain Inhibitors: A Comparative Analysis Featuring Z-DL-leucine amide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of novel compounds on calpain activity. While we will use the specific molecule Z-DL-leucine amide as our central topic, the principles and protocols described herein are universally applicable for the rigorous evaluation of any potential calpain inhibitor. We will objectively compare its theoretical profile with well-established inhibitors, providing the necessary experimental context and detailed methodologies for robust validation.

Introduction: The Double-Edged Sword of Calpain Activity

Calpains are a family of intracellular, calcium-dependent cysteine proteases.[1][2] The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are instrumental in a vast array of cellular processes, including signal transduction, cell motility, and cell cycle progression.[1] They function as modulators, performing limited and specific proteolysis on target proteins rather than complete digestion.[1][2]

However, the dysregulation and overactivation of calpains are implicated in numerous pathological conditions, such as neurodegenerative diseases (including Alzheimer's disease), ischemic injury, and muscular dystrophy.[3][4][5] This pathological role makes calpains a significant therapeutic target. Consequently, the development and validation of potent and specific calpain inhibitors are of paramount importance in modern drug discovery.

The Mechanism of Calpain Activation and Inhibition

Understanding how to inhibit calpain first requires an understanding of its activation. In its inactive state, the catalytic cysteine and histidine residues in the active site of calpain are too far apart for catalysis.[2] A localized influx of calcium ions into the cell triggers conformational changes, bringing these residues together and rendering the enzyme active.[1][2]

Most effective calpain inhibitors are peptidomimetics that target the enzyme's active site.[6] These molecules often feature an electrophilic "warhead," such as an aldehyde or a keto group, which forms a reversible covalent bond with the active site cysteine, blocking substrate access.[6][7]

cluster_activation Calpain Activation Pathway cluster_inhibition Mechanism of Inhibition Inactive Calpain Inactive Calpain Active Calpain Active Calpain Inactive Calpain->Active Calpain Conformational Change Ca2+ Ca2+ Ca2+->Inactive Calpain Binds Substrate Substrate Active Calpain->Substrate Cleaves Cleaved Substrate Cleaved Substrate Inhibited Complex Inactive Enzyme-Inhibitor Complex Cellular Response Cellular Response Cleaved Substrate->Cellular Response Inhibitor Inhibitor (e.g., Z-Val-Phe-CHO) Inhibitor->Active Calpain Binds to Active Site Substrate Calpain Substrate (Ac-LLY-AFC) Calpain Active Calpain Substrate->Calpain Binds Products Cleaved Peptide (Ac-LLY) + Free AFC (Fluorescent) Calpain->Products Cleaves Fluorescence Emission at ~505 nm Products->Fluorescence Results in

Figure 2: Principle of the fluorogenic calpain activity assay.

Protocol 1: In Vitro Fluorometric Assay for Calpain Inhibition

This protocol provides a framework for determining the inhibitory potential of a test compound like Z-DL-leucine amide against purified calpain-1 or calpain-2.

A. Reagents and Materials:

  • Purified human calpain-1 or calpain-2 enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 10 mM DTT. [5]* Calcium Chloride (CaCl₂) solution (e.g., 50 mM)

  • Calpain Substrate: Ac-LLY-AFC (e.g., 10 mM stock in DMSO)

  • Test Inhibitor (e.g., Z-DL-leucine amide, 10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., MDL-28170, 1 mM stock in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

B. Experimental Workflow:

Figure 3: Experimental workflow for in vitro validation of a calpain inhibitor.

C. Step-by-Step Procedure:

  • Prepare Controls: Set up wells for:

    • No Enzyme Control: Assay Buffer only (to measure substrate background).

    • Vehicle Control (100% Activity): Calpain enzyme + DMSO (or the solvent for your inhibitor).

    • Positive Control: Calpain enzyme + a known inhibitor like MDL-28170.

    • Test Compound: Calpain enzyme + Z-DL-leucine amide.

  • Plate Setup: To a 96-well plate, add the appropriate inhibitor or vehicle.

  • Add Enzyme: Add the purified calpain enzyme to all wells except the 'No Enzyme Control'. Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Start the reaction by adding a mix of the Calpain Substrate (e.g., to a final concentration of 20-100 µM) and CaCl₂ (to a final concentration of 5 mM) to all wells. [5]5. Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for at least 30 minutes. [8][9]6. Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the 'No Enzyme Control' from all other rates.

    • Calculate the percent inhibition for your test compound using the formula: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_with_Vehicle)) * 100

Protocol 2: Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a critical measure of an inhibitor's potency.

A. Procedure:

  • Follow the same procedure as in Protocol 1.

  • Instead of a single concentration, prepare a serial dilution of your test inhibitor (e.g., Z-DL-leucine amide). A typical range might be from 100 µM down to 1 nM, covering at least 6-8 concentrations.

  • Run the assay with each concentration in duplicate or triplicate.

B. Data Analysis:

  • Calculate the percent inhibition for each concentration of the inhibitor.

  • Plot percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression curve (sigmoidal dose-response) using software like GraphPad Prism or R. The IC50 is the concentration at the inflection point of this curve.

Trustworthiness and Self-Validation: Beyond the Primary Assay

A robust validation process must account for potential confounding factors. Here are key considerations for ensuring the trustworthiness of your results:

  • Specificity and Cross-Reactivity: Calpains belong to the cysteine protease superfamily, which also includes caspases and cathepsins. [6]Many early-generation calpain inhibitors show off-target effects. [10]It is crucial to test your inhibitor against related proteases (e.g., Caspase-3, Cathepsin B) using similar activity assays to determine its specificity. For instance, there is known cross-talk between the calpain and caspase-3 systems, where they can cleave and regulate each other's components. [11][12][13]An inhibitor that blocks both could produce ambiguous results in cell-based studies.

  • Cell-Based Validation: An in vitro assay demonstrates direct enzyme inhibition, but it doesn't confirm that the compound can enter a cell and work in a complex cellular environment. A follow-up experiment in a relevant cell line is essential. This can be done by inducing calpain activation (e.g., with a calcium ionophore) and measuring the cleavage of a known intracellular calpain substrate (like spectrin) via Western Blot, with and without the inhibitor present. [14]* Reversibility: Determining whether the inhibition is reversible or irreversible provides mechanistic insight. This can be assessed by pre-incubating the enzyme with a high concentration of the inhibitor, then rapidly diluting the mixture to reduce the inhibitor concentration and observing if enzyme activity recovers over time.

Conclusion

References

  • Kikuchi, T., et al. (2012). Understanding the substrate specificity of conventional calpains. PubMed. [Link]

  • Liang, Z., et al. (2006). Calpain inhibitor MDL28170 modulates Abeta formation by inhibiting the formation of intermediate Abeta46 and protecting Abeta from degradation. PubMed. [Link]

  • Calpain. Wikipedia. [Link]

  • Cuerrier, D., et al. (2005). Determination of peptide substrate specificity for mu-calpain by a peptide library-based approach: the importance of primed side interactions. PubMed. [Link]

  • Unal, M., et al. (2017). Neuroprotective strategies against calpain-mediated neurodegeneration. PMC - NIH. [Link]

  • Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. PubMed. [Link]

  • Calpain Activity Assay Kit (Fluorometric). RayBiotech. [Link]

  • Comparison of C2I/NA-101 with other calpain inhibitors. ResearchGate. [Link]

  • Liu, Z., et al. (2011). Identification of Calpain Substrates by ORF Phage Display. MDPI. [Link]

  • Tsvetkov, P. O., et al. (2011). Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway. PNAS. [Link]

  • Ennes-Vidal, V., et al. (2022). Proteolytic inhibitors as alternative medicines to treat trypanosomatid-caused diseases: experience with calpain inhibitors. PMC. [Link]

  • Gerlach, T., et al. (2017). Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides. Journal of Medicinal Chemistry. [Link]

  • Akl, P., et al. (2023). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? PMC. [Link]

  • Smuder, A. J., et al. (2011). Cross-talk between the calpain and caspase-3 proteolytic systems in the diaphragm during prolonged mechanical ventilation. PMC - NIH. [Link]

  • Hou, S-T., et al. (2006). Cross-talk Between Calpain and Caspase-3 in Penumbra and Core During Focal Cerebral Ischemia-reperfusion. PMC. [Link]

  • Neumar, R. W., et al. (2003). Cross-talk between Calpain and Caspase Proteolytic Systems During Neuronal Apoptosis. ResearchGate. [Link]

  • Li, Z., et al. (1996). Novel Peptidyl Alpha-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. PubMed. [Link]

  • Neumar, R. W., et al. (2003). Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis. Journal of Biological Chemistry. [Link]

  • Sangenito, L. S., et al. (2017). Why calpain inhibitors are interesting leading compounds to search for new therapeutic options to treat leishmaniasis? PMC. [Link]

  • Akl, P., et al. (2023). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? MDPI. [Link]

  • Li, Z., et al. (1996). Novel Peptidyl α-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

  • Bizat, N., et al. (2003). In vivo calpain/caspase cross-talk during 3-nitropropionic acid-induced striatal degeneration. PubMed. [Link]

  • Small molecule calpain inhibitors. ResearchGate. [Link]

  • Ray, S. K., et al. (2007). Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+. PMC. [Link]

  • Donkor, I. O., et al. (2007). Structural Basis for the Potent Calpain Inhibitory Activity of Peptidyl α-Ketoacids. PMC. [Link]

  • Chatterjee, S., et al. (1998). d-Amino Acid Containing, High-Affinity Inhibitors of Recombinant Human Calpain I. Journal of Medicinal Chemistry. [Link]

  • Fisher, M. J., et al. (2014). The structural basis of differential inhibition of human calpain by indole and phenyl α-mercaptoacrylic acids. PubMed. [Link]

  • Mobley, C. B., et al. (2021). Proteasome- and Calpain-Mediated Proteolysis, but Not Autophagy, Is Required for Leucine-Induced Protein Synthesis in C2C12 Myotubes. MDPI. [Link]

  • Calpain-2. M-CSA Mechanism and Catalytic Site Atlas. [Link]

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Characterizing the Selectivity of Z-DL-Leucine Amide: A Comparative Guide for Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biocatalysis increasingly rely on highly specific enzymatic transformations, the need to accurately characterize enzyme stereoselectivity and chemoselectivity has never been greater. Z-DL-leucine amide (N-Cbz-DL-leucineamide, CAS: 33042-97-6)[1] serves as a premier synthetic substrate for evaluating the kinetic resolution capabilities of amidases, engineered proteases, and artificial nanozymes.

This guide provides an authoritative, comparative analysis of Z-DL-leucine amide against alternative substrates, detailing the mechanistic rationale behind its use and providing a self-validating protocol for stereoselective assays.

Mechanistic Grounding: The Role of the Z-Protecting Group

To understand the utility of Z-DL-leucine amide, one must examine the causality behind its structural design. Unprotected amino acid amides (e.g., H-DL-Leu-NH 2​ ) are highly susceptible to cleavage by broad-spectrum exopeptidases (aminopeptidases). This non-specific degradation obscures the true selectivity of the target enzyme.

By introducing the benzyloxycarbonyl (CBZ or Z) protecting group, researchers achieve three critical mechanistic advantages:

  • Steric Mimicry & Exopeptidase Shielding: The Z-group effectively shields the N-terminal amino moiety[]. Its steric bulk mimics an internal peptide bond, forcing the enzyme to utilize its S1 binding pocket to accommodate the isobutyl side chain of leucine, thereby isolating endopeptidase or specific amidase activity.

  • Enhanced Lipophilic Binding: The hydrophobic nature of the Z-group drives tighter binding to lipophilic active sites. This dynamic is similarly exploited in advanced catalytic models, such as dipeptide-functionalized gold nanoparticles, where Z-protected substrates (like Z-Leu-PNP) demonstrate highly efficient, saturation-profile kinetics due to strong monolayer binding[3].

  • Simultaneous Enantiomeric Profiling: Because it is a racemic mixture, Z-DL-leucine amide allows researchers to directly calculate the Enantiomeric Ratio (E-value) in a single reaction vessel by measuring the depletion of the L-enantiomer and the accumulation/exclusion of the D-enantiomer.

MechanisticLogic Substrate Z-DL-Leucine Amide (Racemic Mixture) Enzyme Amidase S1 Pocket Substrate->Enzyme Binding ProductL Z-L-Leucine + NH3 Enzyme->ProductL Hydrolysis (k_cat^L) ProductD Z-D-Leucine Amide (Unreacted) Enzyme->ProductD Exclusion (k_cat^D ≈ 0)

Fig 1: Stereoselective logic of Z-DL-leucine amide hydrolysis by an enantioselective amidase.

Comparative Substrate Analysis

When designing an enzyme assay, selecting the correct substrate dictates the quality of the kinetic data. The table below summarizes the quantitative and qualitative differences between Z-DL-leucine amide and common alternatives.

SubstrateTarget Enzyme ClassLeaving Group (pKa)Detection MethodTypical Km​ RangeKey Advantage
Z-DL-Leu-NH 2​ Amidases, EndopeptidasesAmmonia (~9.2)Chiral HPLC / Nessler's1.0 - 10 mMTrue measure of E-value without exopeptidase interference.
Z-Leu-PNP Esterases, Proteasesp-Nitrophenol (~7.1)Absorbance (400 nm)~50 μM[3]Rapid kinetic saturation profiling; high lipophilic affinity.
L-Leu-pNA Aminopeptidasesp-Nitroaniline (~1.0)Absorbance (405 nm)0.1 - 1.0 mMHigh-throughput, direct colorimetric screening.
H-DL-Leu-NH 2​ Broad-spectrum peptidasesAmmonia (~9.2)Chiral HPLC5.0 - 20 mMEstablishes baseline for unprotected N-terminal pocket binding.

Data Synthesis: While L-Leu-pNA is superior for rapid, high-throughput screening of aminopeptidases, Z-DL-Leu-NH 2​ is mandatory when characterizing the absolute stereoselectivity of an amidase intended for chiral drug synthesis, as it eliminates false positives generated by esterase or exopeptidase background activity.

Self-Validating Experimental Protocol: Enzymatic Resolution

To ensure scientific integrity, an enzymatic resolution protocol must be self-validating. The following workflow incorporates internal mass-balance checks and controls to accurately determine the stereoselectivity of a test enzyme against Z-DL-leucine amide.

Phase 1: Substrate Preparation

Causality Check: Z-DL-leucine amide is highly lipophilic[]. Attempting to dissolve it directly in an aqueous buffer will result in micro-aggregates, skewing Km​ calculations.

  • Prepare a 100 mM stock solution of Z-DL-leucine amide by dissolving it in 100% DMSO.

  • Dilute the stock into the reaction buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to a final working concentration of 5 mM. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.

Phase 2: Enzymatic Reaction & Quenching
  • Baseline Control: Aliquot 1 mL of the substrate solution into a control vial (no enzyme) to quantify spontaneous chemical hydrolysis.

  • Reaction: Add the purified enzyme (e.g., 10 μg/mL final concentration) to 1 mL of the substrate solution. Incubate at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At specific intervals (e.g., 10, 30, 60, 120 minutes), extract 100 μL aliquots.

  • Quenching: Immediately mix the aliquot with 100 μL of 1M HCl. Causality Check: Dropping the pH below 3.0 instantly protonates the catalytic histidine/serine residues in the enzyme's active site, permanently halting hydrolysis.

Phase 3: Extraction & Chiral HPLC Analysis
  • Extract the quenched reaction mixture with 200 μL of Ethyl Acetate. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to separate the organic layer containing the Z-protected compounds.

  • Inject 10 μL of the organic phase onto a Chiral HPLC system equipped with a Daicel Chiralpak column (e.g., Hexane:Isopropanol 80:20 mobile phase, UV detection at 210 nm).

  • Self-Validation Check (Mass Balance): Calculate the peak areas. The system is validated only if:

    [Z-D-Leu-NH2​]unreacted​+[Z-L-Leu-NH2​]unreacted​+[Z-L-Leu-OH]product​=[Initial Substrate]

AnalyticalWorkflow Start Prepare Z-DL-Leu-NH2 in 5% DMSO/Buffer Reaction Enzymatic Hydrolysis (pH 7.4, 37°C) Start->Reaction Add Enzyme Quench Quench Reaction (1M HCl, pH < 3) Reaction->Quench Time-course sampling Extraction Ethyl Acetate Extraction Quench->Extraction Isolate Organics HPLC Chiral HPLC Analysis (Daicel Chiralpak) Extraction->HPLC Resolve Enantiomers Validation Calculate E-value & Mass Balance HPLC->Validation Data Processing

Fig 2: Self-validating experimental workflow for the enzymatic resolution of Z-DL-leucine amide.

References

  • Z-Dl-leu-nh2 | C14H20N2O3 | CID 5147892 Source: PubChem, National Library of Medicine (NIH) URL:[Link]

  • Carboxylate−Imidazole Cooperativity in Dipeptide-Functionalized Gold Nanoparticles with Esterase-like Activity Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

In-Cell Target Engagement Assays for Z-DL-Leucine Amide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Validating that a small molecule physically interacts with its intended protein target within the complex environment of a living cell is a critical bottleneck in chemical biology and drug development. For Z-DL-leucine amide (CAS: 33042-97-6), a benzyloxycarbonyl-protected amino acid derivative frequently utilized as a substrate or intermediate for intracellular protease inhibitors[], demonstrating target engagement (TE) is particularly challenging. While biochemical cell-free assays can confirm affinity, they fail to account for cellular permeability, subcellular compartmentalization, and competition with endogenous substrates[2].

This guide objectively compares the leading in-cell target engagement assays—evaluating their mechanistic principles, advantages, and critical limitations specifically when applied to Z-DL-leucine amide.

The Mechanistic Basis of Target Engagement

Z-DL-leucine amide (Z-Leu-NH2) typically interacts with the active sites of intracellular proteases (such as cathepsins or calpains). When the compound binds to its target, it forms a drug-target complex that restricts the conformational flexibility of the protein. This thermodynamic stabilization is the fundamental biophysical principle exploited by label-free target engagement assays[3].

G ZLeu Z-DL-leucine amide (Substrate/Inhibitor) Protease Intracellular Protease (e.g., Cathepsin/Calpain) ZLeu->Protease Binds Active Site Complex Drug-Target Complex (Stabilized State) Protease->Complex Target Engagement Cleavage Cleavage Products (Substrate Turnover) Complex->Cleavage Enzymatic Processing (If not fully inhibitory)

Mechanism of Z-DL-leucine amide binding to intracellular proteases.

Objective Comparison of In-Cell TE Alternatives

When selecting an assay for Z-DL-leucine amide, researchers must choose between label-free methods—like the Cellular Thermal Shift Assay (CETSA) [2] and Drug Affinity Responsive Target Stability (DARTS) [3]—and label-dependent methods like FITGE (Fluorescence In-Cell Target Engagement) or NanoBRET .

Because Z-Leu-NH2 is a relatively small molecule (MW: 264.32 g/mol )[], the addition of a bulky fluorophore or affinity tag (often >300 Da) for FITGE/NanoBRET can drastically alter its binding kinetics and cell permeability. Therefore, label-free methods are highly preferred .

Quantitative Comparison Table
Assay FeatureCETSADARTSFITGE / NanoBRET
Primary Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceProximity-based energy transfer / Fluorescence
Labeling Required No (Native compound used)No (Native compound used)Yes (Requires chemical derivatization)
Suitability for Z-Leu-NH2 Optimal (Avoids enzymatic interference)Poor (High risk of false positives; see Expert Insights)Moderate (Bulky tags may abolish native binding)
Throughput Medium to HighLow to MediumHigh
Readout Western Blot / Mass SpectrometryWestern Blot / Mass SpectrometryPlate Reader / Fluorescence Microscopy

Experimental Workflows: CETSA vs. DARTS

Both CETSA and DARTS rely on the thermodynamic stabilization of the target protein upon ligand binding, but they employ entirely different stressors (heat vs. enzymatic digestion) to measure this stability[4],[2].

G cluster_cetsa CETSA Workflow cluster_darts DARTS Workflow Start Live Cells + Z-DL-leucine amide Heat Thermal Gradient (40°C - 70°C) Start->Heat Lysis2 Mild Cell Lysis (Native State) Start->Lysis2 Lysis1 Cell Lysis & Centrifugation Heat->Lysis1 Detect1 Quantify Soluble Target (Western/MS) Lysis1->Detect1 Pronase Pronase Digestion (Limited Proteolysis) Lysis2->Pronase Detect2 Quantify Intact Target (Western/MS) Pronase->Detect2

Comparative workflows for CETSA and DARTS target engagement assays.
Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA is a self-validating system because the thermal gradient forces protein denaturation; if the target does not precipitate at high temperatures, the assay parameters are invalid[2].

  • Cell Treatment: Culture target cells (e.g., HeLa or HEK293) to 70-80% confluency. Treat with Z-DL-leucine amide (e.g., 10 µM) or a DMSO vehicle control for 1-2 hours at 37°C.

  • Aliquot & Thermal Profiling: Harvest cells, wash with PBS, and divide into equal aliquots (typically 8-10). Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler. Allow to cool at room temperature for 3 minutes.

  • Lysis & Separation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath) or mild non-denaturing detergents. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Collect the supernatant (containing the soluble, stabilized target). Analyze via Western Blot using antibodies specific to the target protease. Construct a melt curve to determine the shift in aggregation temperature ( ΔTagg​ ).

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

DARTS measures resistance to exogenous proteases[3].

  • Native Lysis & Incubation: Lyse untreated cells using a mild, non-denaturing buffer (e.g., M-PER supplemented with protease inhibitors only if they do not compete with the test compound). Incubate the clarified lysate with Z-DL-leucine amide or DMSO for 1 hour.

  • Pronase Digestion: Add Pronase (a broad-spectrum protease mixture) at varying ratios (e.g., 1:100 to 1:1000 Pronase:Protein) to the aliquots. Incubate at room temperature for 10-30 minutes.

  • Reaction Termination: Stop digestion rapidly by adding boiling SDS-PAGE sample buffer.

  • Quantification: Resolve samples on an SDS-PAGE gel and perform Western Blotting. A stabilized target will show a preserved band intensity in the compound-treated sample compared to the degraded vehicle control.

Expert Insights & Causality in Experimental Design

As an Application Scientist, it is vital to look beyond the basic steps and understand the causality of assay failures. When working with Z-DL-leucine amide , the choice of assay is not merely a matter of preference, but of scientific integrity.

The DARTS Paradox for Protease Substrates: DARTS relies on Pronase to digest the proteome[3]. However, because Z-DL-leucine amide is an amino acid derivative designed to interact with proteases[],[], it can act as a competitive substrate or weak inhibitor for the Pronase mixture itself. If Z-Leu-NH2 inhibits Pronase, all proteins in the lysate will appear artificially stabilized, resulting in massive false positives.

  • Self-Validating Control: If you must use DARTS, you are strictly required to probe for a non-interacting control protein (e.g., GAPDH or β -Actin). If GAPDH is stabilized in the Z-Leu-NH2 treated sample, the compound is inhibiting the Pronase, and the assay is invalid.

Why CETSA is the Gold Standard for Z-Leu-NH2: CETSA bypasses enzymatic digestion entirely, relying purely on thermodynamics[2]. Ligand binding increases the activation energy ( Ea​ ) required to unfold the target protease. To validate causality in CETSA, researchers must perform an Isothermal Dose-Response (ITDR) . By holding the temperature constant at the target's Tagg​ and titrating Z-DL-leucine amide concentrations, the resulting sigmoidal curve definitively proves that stabilization is dose-dependent and driven by specific binding kinetics rather than off-target cellular stress.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science / PubMed (National Institutes of Health) URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

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